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  • Product: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
  • CAS: 1522661-31-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action Profiling for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: A Fragment-Based Target Deconvolution Guide

Executive Summary & Pharmacophore Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic libraries to highly saturated, 3-dimensional scaffolds has revolutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic libraries to highly saturated, 3-dimensional scaffolds has revolutionized hit-to-lead success rates. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (AMPO; CAS: 1522661-31-9) represents a quintessential sp3-rich fragment. With a Fraction sp3 ( Fsp3​ ) of 1.00, this molecule bypasses the promiscuity often associated with planar fragments, offering highly specific, vector-driven interactions within narrow protein binding pockets [1].

Structurally, AMPO features an oxane (tetrahydropyran) ring, a tertiary alcohol, and a sterically hindered primary amine. This precise spatial arrangement of hydrogen bond donors/acceptors and a basic amine center strongly mimics the pharmacophores of established central nervous system (CNS) modulators. Consequently, our in vitro target deconvolution framework hypothesizes two primary mechanistic avenues:

  • Aminergic G-Protein-Coupled Receptors (GPCRs): Acting as an allosteric or orthosteric biased ligand.

  • Ligand-Gated Ion Channels: Specifically acting as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.

This whitepaper details the rigorous, self-validating in vitro methodologies required to elucidate and quantify AMPO's mechanism of action (MoA).

Phase 1: GPCR Target Deconvolution via β-Arrestin Recruitment

When screening novel sp3-rich fragments like AMPO against orphan or aminergic GPCRs, traditional second-messenger assays (e.g., cAMP accumulation or Ca2+ flux) are insufficient. GPCR signaling is pleiotropic; a fragment may induce a distinct receptor conformation that bypasses G-protein activation entirely, leading to biased agonism [2].

To ensure no functional interaction is missed, we employ a β-Arrestin Recruitment Assay . β-arrestin binding is a near-universal step in GPCR desensitization and internalization, providing a pathway-agnostic readout of receptor activation [3].

Experimental Protocol: Enzyme Fragment Complementation (EFC)

Causality & Experimental Design: We utilize an EFC system (e.g., PathHunter) because it provides a high signal-to-background ratio critical for low-affinity fragment screening. The GPCR is fused to a small ProLink (PK) peptide, and β-arrestin is fused to an Enzyme Acceptor (EA). AMPO-induced binding forces the proximity of PK and EA, reconstituting active β-galactosidase.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the PK-tagged target GPCR and EA-tagged β-arrestin into 384-well microplates at 5,000 cells/well.

  • Incubation: Incubate for 16–24 hours at 37°C in 5% CO2​ to ensure basal receptor localization at the plasma membrane.

  • Compound Addition: Dilute AMPO in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Crucial Step: Maintain DMSO concentration strictly below 0.5% to prevent solvent-induced membrane fluidization, which can artificially trigger GPCR internalization.

  • Ligand Incubation: Incubate cells with AMPO for 90 minutes at room temperature. Why room temperature? Class A GPCR-arrestin interactions are transient; room temperature slows endocytic vesicle trafficking, stabilizing the PK-EA complex for optimal luminescent readout [2].

  • Detection: Add the chemiluminescent substrate. Read on a microplate luminometer after 60 minutes.

GPCR_Pathway Ligand AMPO (Fragment Ligand) Receptor Target GPCR (PK-Tagged) Ligand->Receptor Binds Pocket GRK GRK Phosphorylation Receptor->GRK Conformational Shift Arrestin β-Arrestin (EA-Tagged) GRK->Arrestin Recruits Signal Enzyme Complementation Arrestin->Signal Reconstitutes β-Gal

Fig 1. Hypothesized GPCR β-arrestin recruitment cascade modulated by AMPO.

Phase 2: NMDA Receptor Electrophysiological Profiling

Given AMPO's tertiary alcohol and basic amine, it shares structural homology with known NMDA receptor channel blockers and allosteric modulators. To validate this MoA, Whole-Cell Patch-Clamp Electrophysiology is the definitive standard, allowing real-time, high-resolution measurement of ion channel dynamics [4].

Experimental Protocol: Whole-Cell Patch-Clamp

Causality & Experimental Design: To isolate AMPO's specific allosteric or pore-blocking effects, we must eliminate endogenous voltage-dependent blocks. Magnesium ( Mg2+ ) naturally blocks the NMDA pore at resting membrane potentials. Therefore, our extracellular solution strictly utilizes EDTA to chelate trace divalent cations, forcing the channel into a constitutively unblocked state [5].

Step-by-Step Methodology:

  • Cell Line Preparation: Utilize HEK293 cells transiently co-transfected with human NR1 and NR2A subunits.

  • Electrode Fabrication: Pull borosilicate glass micropipettes to a resistance of 3–5 MΩ. Why this resistance? It ensures a low series resistance ( Rs​ ) upon membrane rupture, minimizing voltage errors during rapid current influx.

  • Intracellular Solution: Fill the pipette with a Cs+ -based internal solution (135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA, pH 7.2). Why Cesium? Cs+ blocks endogenous potassium channels, isolating the glutamatergic inward currents.

  • Gigaohm Seal & Rupture: Approach the cell surface, apply gentle negative pressure to form a >1 GΩ seal, and apply a brief suction pulse to rupture the membrane, achieving the whole-cell configuration.

  • Agonist/Modulator Application: Hold the membrane potential at -70 mV. Using a rapid perfusion system, apply 100 μM Glutamate and 10 μM Glycine (co-agonists) to establish a baseline Excitatory Postsynaptic Current (EPSC).

  • AMPO Co-application: Perfuse AMPO (10 μM – 1 mM) concurrently with agonists. Analyze the decay time constant ( τ ) and peak amplitude to determine if AMPO acts as a Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or open-channel blocker.

PatchClamp Prep Prepare HEK293 (NR1/NR2A expressed) Seal Form Gigaohm Seal (>1 GΩ) Prep->Seal Rupture Rupture Membrane (Whole-Cell Config) Seal->Rupture Perfuse Perfuse NMDA/Glycine ± AMPO Rupture->Perfuse Record Record EPSCs (Holding -70mV) Perfuse->Record

Fig 2. Whole-cell patch-clamp workflow for isolating AMPO's effect on NMDA receptors.

Quantitative Data Interpretation

Because AMPO is an early-stage fragment, raw potency (e.g., nanomolar IC50​ ) is not the primary metric of success. Instead, we evaluate Ligand Efficiency (LE) and functional modulation windows. Below is the standardized data matrix used to evaluate AMPO's in vitro profile.

Table 1: Predicted Physicochemical & In Vitro Profiling Metrics for AMPO

ParameterValue / RangeAssay / Calculation MethodMechanistic Significance
Molecular Weight 173.25 g/mol Exact Mass CalculationIdeal for FBDD; complies strictly with the "Rule of 3".
Fraction sp3 ( Fsp3​ ) 1.00Structural Analysis100% saturation; high 3D complexity reduces off-target promiscuity.
GPCR EC50​ (β-arrestin) > 10 μM (Expected)PathHunter EFC AssayTypical low-affinity starting point for fragment hits requiring elaboration.
NMDA Kd​ (Binding) 50 - 500 μMRadioligand DisplacementValidates direct target engagement at the allosteric/orthosteric site.
NMDA EPSC Amplitude ± 15-30% ShiftWhole-Cell Patch-ClampQuantifies functional modulation (determines PAM vs. NAM activity).

Conclusion

The in vitro elucidation of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol's mechanism of action requires a departure from traditional high-throughput screening. By leveraging its high Fsp3​ character and combining pathway-agnostic GPCR β-arrestin assays with high-resolution patch-clamp electrophysiology, researchers can confidently map this fragment's biological targets. This self-validating workflow ensures that weak, yet highly efficient, fragment interactions are captured, providing a robust foundation for subsequent 3D synthetic elaboration and hit-to-lead optimization.

Exploratory

Physicochemical properties of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

An in-depth technical analysis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol requires a departure from generic chemical summaries. As a highly aliphatic, sp³-rich scaffold, this compound represents the modern directive in...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol requires a departure from generic chemical summaries. As a highly aliphatic, sp³-rich scaffold, this compound represents the modern directive in medicinal chemistry to "escape flatland." Its unique combination of a tetrahydropyran (oxane) ring, a tertiary alcohol, and a sterically hindered primary amine creates a complex physicochemical profile that dictates its behavior in biological systems.

As a Senior Application Scientist, I have structured this guide to provide not just the what, but the why—detailing the causality behind our analytical choices and providing self-validating protocols to ensure absolute data integrity during drug development.

Structural Elucidation & Molecular Descriptors

The architecture of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is defined by its high degree of three-dimensionality. The oxane ring naturally adopts a chair conformation, while the bulky neopentyl-like substituent (1-amino-2-methylpropan-2-yl) at the C3 position introduces significant steric hindrance. This steric bulk shields the adjacent hydroxyl and amine groups, directly impacting the compound's solvation energy, hydrogen-bonding capacity, and ionization potential.

Table 1: Key Physicochemical Descriptors

DescriptorValue / PredictionSignificance in Drug Design
Molecular Formula C₉H₁₉NO₂Low molecular weight fragment.
Molecular Weight 173.25 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).
Fraction sp³ (Fsp³) 1.0 (9/9 carbons)Maximum 3D character; strongly correlated with reduced off-target toxicity.
Topological Polar Surface Area 55.4 ŲOptimal for membrane permeability (Ideal TPSA < 120 Ų).
H-Bond Donors / Acceptors 3 / 3Ensures high aqueous solubility.

Acid-Base Chemistry & Ionization (pKa)

The primary amine is the dominant ionizable center of this molecule. Because it is situated adjacent to a gem-dimethyl group, the steric hindrance slightly restricts the solvation shell of the protonated amine (-NH₃⁺), subtly lowering its pKa compared to unhindered primary amines.

Causality in Experimental Design

To determine the exact pKa, we utilize Potentiometric Titration rather than Capillary Electrophoresis (CE) or computational predictions. While CE is excellent for sparingly soluble compounds, potentiometry remains the gold standard for highly soluble, low-MW fragments because it provides a continuous, direct thermodynamic readout of the acid-base equilibrium without the matrix interference introduced by electrophoretic buffers[1].

Self-Validating Protocol: Potentiometric pKa Determination

Validation Check: The system is pre-calibrated using a strong acid/base titration to determine exact carbonate-free titrant molarity. A reference standard (e.g., labetalol) is run prior to the sample to validate electrode Nernstian response.

  • Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure the primary amine is fully protonated.

  • Titration: Under a continuous nitrogen purge (critical to prevent atmospheric CO₂ absorption, which forms carbonic acid and skews the titration curve), titrate the solution with 0.5 M KOH using an automated titrator.

  • Data Acquisition: Record the volume of KOH added versus the pH up to pH 12.0.

  • Analysis: Calculate the macroscopic pKa using the Bjerrum plot method or non-linear regression of the inflection point.

Ionization N1 Protonated State (pH < pKa) Cationic Amine (-NH3+) N2 Neutral State (pH > pKa) Free Base (-NH2) N1->N2 Deprotonation N2->N1 Protonation

Fig 1. pH-dependent ionization equilibrium of the primary amine group.

Lipophilicity & Membrane Permeability (LogD at pH 7.4)

Because 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is basic, its partition coefficient is highly pH-dependent. LogP (the partition of the neutral species) does not accurately reflect its behavior in the bloodstream. Therefore, we measure LogD at physiological pH (7.4).

Causality in Experimental Design

We employ the Miniaturized Shake-Flask Method over Reversed-Phase HPLC (RP-HPLC). Aliphatic amines notoriously suffer from secondary electrostatic interactions with residual silanol groups on HPLC stationary phases, which artificially inflates lipophilicity readings[2]. The shake-flask method avoids this artifact, providing true thermodynamic partitioning data[3].

Self-Validating Protocol: Shake-Flask LogD

Validation Check: Mass balance is calculated by quantifying the compound in both the aqueous and organic phases. If the total recovered mass is <95% of the input, the assay is flagged for potential volatility or non-specific binding to the glass vial.

  • Pre-saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation.

  • Sample Spiking: Add a 10 µL aliquot of a 10 mM DMSO stock of the compound to a glass vial containing 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated octanol.

  • Equilibration: Vortex the biphasic mixture for 3 minutes, then incubate on a rotary shaker at 300 rpm for 1 hour at 25 °C to establish thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Sample both layers. Dilute appropriately and quantify using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogD₇.₄ = log₁₀( [Area_octanol × Dilution_octanol] /[Area_aqueous × Dilution_aqueous] ).

Biorelevant Thermodynamic Solubility

Causality in Experimental Design

Kinetic solubility assays (dropping DMSO stocks into water) often overestimate true solubility due to temporary supersaturation. Furthermore, simple aqueous buffers fail to mimic the gastrointestinal environment. To accurately predict oral bioavailability, we measure thermodynamic solubility using Fasted State Simulated Intestinal Fluid (FaSSIF) . FaSSIF contains sodium taurocholate and lecithin, which form mixed micelles capable of solubilizing lipophilic domains, mirroring in vivo human intestinal fluid[4].

Self-Validating Protocol: FaSSIF Thermodynamic Solubility

Validation Check: The assay includes a 24-hour and 48-hour sampling timepoint. If the concentration at 48 hours differs by >5% from the 24-hour timepoint, thermodynamic equilibrium has not been reached, and the incubation must be extended.

  • Media Preparation: Prepare FaSSIF medium (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin[5].

  • Solid Addition: Add an excess of crystalline compound powder (~10 mg) to 5 mL of FaSSIF in a sealed glass vial.

  • Incubation: Stir the suspension continuously using a magnetic stir bar at 37 °C for 24 hours.

  • Separation: Transfer a 1 mL aliquot and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter. Critical step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane[6].

  • Analysis: Dilute the filtrate and quantify via HPLC-UV against a validated calibration curve to determine the equilibrium solubility ( Seq​ ).

Workflow A Compound Synthesis & QC (LC-MS, NMR, Purity >98%) B Potentiometric Titration (pKa Determination) A->B C Shake-Flask Method (LogD/LogP Profiling) A->C D Thermodynamic Solubility (FaSSIF/FeSSIF Assays) A->D E Physicochemical Property Matrix (FBDD Candidate Selection) B->E C->E D->E

Fig 2. Multiparametric physicochemical characterization workflow.

References

  • Development of Methods for the Determination of pKa Values National Center for Biotechnology Information (PMC)[Link][1]

  • Methods for Determination of Lipophilicity Encyclopedia.pub[Link][2]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed / European Journal of Pharmaceutical Sciences[Link][3]

  • Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid National Center for Biotechnology Information (PMC)[Link][4]

  • Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations ACS Publications / Molecular Pharmaceutics[Link][5]

  • Solubility Check in FaSSIF FeSSIF by HPLC Biorelevant.com[Link][6]

Sources

Foundational

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol pharmacokinetic profile

An in-depth technical analysis of the pharmacokinetic (PK) profile of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS 1522661-31-9) requires a fundamental understanding of its unique physicochemical properties. As modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the pharmacokinetic (PK) profile of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS 1522661-31-9) requires a fundamental understanding of its unique physicochemical properties. As modern drug discovery moves away from planar, aromatic-heavy molecules toward sp3-rich scaffolds, compounds like this—featuring a tetrahydropyran (oxane) core, a tertiary alcohol, and a sterically hindered primary amine—present distinct ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

This whitepaper provides a comprehensive, causality-driven guide to the preclinical pharmacokinetic profiling of this highly polar scaffold, detailing predictive modeling, self-validating in vitro assay designs, and rigorous bioanalytical methodologies.

Physicochemical Rationale & Predictive ADME

To design an effective PK profiling strategy, we must first establish the causality between the molecule's structure and its expected biological behavior.

  • Ionization & Polarity: The primary amine possesses a pKa of approximately 9.8, meaning the molecule is almost entirely protonated at physiological pH (7.4). Combined with the tertiary alcohol and the oxane ether oxygen, the molecule is highly hydrophilic (LogP < 0).

  • Absorption Causality: Because it is highly polar and charged, passive transcellular diffusion across the lipid bilayer of the intestinal epithelium will be exceedingly poor. Oral absorption will likely rely on paracellular transport through tight junctions or active uptake via solute carrier (SLC) transporters.

  • Metabolic Causality: The gem-dimethyl group ( −C(CH3​)2​− ) located at the beta position relative to the amine provides immense steric shielding. This structural feature protects the alkyl chain from rapid oxidative deamination by monoamine oxidases (MAOs). Consequently, metabolic liability shifts toward the oxane ring (CYP450-mediated hydroxylation) or the tertiary alcohol (UGT-mediated glucuronidation).

Quantitative Data Summarization

The following table summarizes the predicted parameters that dictate the downstream experimental workflows.

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 173.25 g/mol Highly favorable for oral absorption; easily navigates aqueous environments.
LogP -0.2 to 0.5Highly hydrophilic; suggests low non-specific tissue binding and small volume of distribution (Vd).
pKa (Amine) ~9.8Protonated at pH 7.4; severely limits passive transcellular diffusion.
TPSA 55.4 ŲGood systemic distribution potential; BBB penetration unlikely without active transport.
Plasma Protein Binding < 20%High unbound fraction ( fu​ ) due to the absence of lipophilic/aromatic motifs.
Primary Clearance RenalHigh polarity strongly favors the excretion of unchanged drug in urine.

In Vitro Pharmacokinetic Workflows

To empirically validate the predicted ADME profile, specific in vitro assays must be deployed. The protocols below are designed as self-validating systems, ensuring data integrity through built-in quality controls.

Protocol A: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell model is the pharmaceutical industry standard for predicting intestinal permeability, specifically mimicking transcellular and paracellular transport[1]. For polar amines, this assay is critical to determine if paracellular leakage or active efflux is occurring[2].

  • Self-Validating QC: Transepithelial electrical resistance (TEER) must exceed 600 Ω·cm² to ensure monolayer integrity. Lucifer Yellow rejection (<1% permeability) confirms tight junction closure.

  • Methodology:

    • Seeding: Seed human colorectal adenocarcinoma (Caco-2) cells on polycarbonate transwell inserts at a density of 105 cells/cm².

    • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every 48 hours to allow differentiation into polarized enterocyte-like monolayers[2].

    • Validation: Measure TEER. Proceed only if the barrier meets the >600 Ω·cm² threshold.

    • Dosing: Prepare a 10 µM solution of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol in HBSS buffer (pH 7.4). Add to the apical chamber (A→B transport) or basolateral chamber (B→A transport).

    • Incubation: Incubate at 37°C, 5% CO2​ on an orbital shaker (50 rpm) for 120 minutes.

    • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL ice-cold acetonitrile containing an isotopically labeled internal standard.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant to calculate the apparent permeability ( Papp​ ).

Protocol B: Hepatic Microsomal Stability
  • Self-Validating QC: Include a high-clearance positive control (e.g., Verapamil) to confirm enzyme activity, and a negative control (buffer without NADPH) to differentiate enzymatic degradation from chemical instability.

  • Methodology:

    • Prepare 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Spike in 1 µM of the test compound and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding 1 mM NADPH.

    • Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes, quenching immediately in cold acetonitrile.

    • Centrifuge and analyze the disappearance of the parent compound to calculate intrinsic clearance ( CLint​ ).

G A 3-(1-Amino-2-methylpropan-2-yl) oxan-3-ol B Physicochemical Profiling A->B C In Vitro ADME (Caco-2, Microsomes) B->C D Bioanalysis (HILIC-MS/MS) C->D E In Vivo PK (Clearance, Vd) D->E

Workflow for the preclinical pharmacokinetic profiling of highly polar amine scaffolds.

Bioanalytical Method Development (HILIC-LC-MS/MS)

The Causality of Chromatography Selection: Standard reversed-phase (C18) chromatography relies on hydrophobic interactions. Because 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol is a highly polar, protonated amine, it will not partition into a C18 stationary phase. Instead, it will elute in the void volume, suffering from severe matrix effects and ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve retention and separation[3].

  • Self-Validating QC: Matrix factor (MF) calculation using post-column infusion ensures minimal ion suppression. Calibration curve linearity ( R2>0.99 ) and incurred sample reanalysis (ISR) validate precision in accordance with FDA Bioanalytical Method Validation Guidance (2018)[4].

  • Methodology:

    • Sample Preparation: Perform protein precipitation (PPT) using a 1:3 ratio of plasma to acetonitrile. (Avoid liquid-liquid extraction, as the highly polar analyte will remain trapped in the aqueous phase).

    • Column Selection: Utilize a Zwitterionic (ZIC-HILIC) or BEH Amide column (2.1 x 100 mm, 1.7 µm) to leverage hydrogen bonding and electrostatic interactions[3].

    • Mobile Phase:

      • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: In HILIC, high organic content promotes retention. Start at 95% B, linearly decreasing to 50% B over 5 minutes to elute the polar analyte. Re-equilibrate at 95% B for 3 minutes.

    • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the [M+H]+ ion (m/z 174.1).

G A Systemic Circulation (Protonated Amine) B Hepatic Clearance A->B C Renal Excretion A->C D CYP450 Oxidation (Oxane Ring) B->D F Unchanged Drug in Urine (Major Pathway) C->F E Phase II Conjugation (Glucuronidation) D->E

Predicted clearance mechanisms prioritizing renal excretion due to high hydrophilicity.

References

  • Artursson, P., Karlsson, J., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols / Springer Nature. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / NIH PMC. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids in Oral Fluid Samples by Means of HPLC-MS/MS (Application of FDA 2018 Guidance). PubMed Central. URL:[Link]

  • Cubbon, S., et al. (2010). HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies. Analytical Chemistry / ACS Publications. URL:[Link]

Sources

Exploratory

Profiling the Receptor Binding Affinity of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: A Methodological Guide for Fragment-Based Drug Discovery

Executive Summary The compound 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a low-molecular-weight (173.25 g/mol ) aliphatic amino-alcohol [1]. Structurally, it features a tetrahydropyran (oxan) ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a low-molecular-weight (173.25 g/mol ) aliphatic amino-alcohol [1]. Structurally, it features a tetrahydropyran (oxan) ring, a tertiary alcohol, and a primary amine with a sterically hindered gem-dimethyl group. Because it is a novel, uncharacterized chemical building block, it lacks an established primary receptor target in current pharmacological literature.

Consequently, determining its receptor binding affinity requires a systematic Fragment-Based Drug Discovery (FBDD) approach [6]. Fragments typically exhibit very weak binding affinities ( Kd​ in the high micromolar to low millimolar range) [6]. Standard high-throughput screening (HTS) assays often fail to detect these transient interactions. This whitepaper provides an in-depth, self-validating methodological blueprint for identifying and quantifying the receptor binding affinity of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol, bridging biophysical primary screening with classical pharmacological validation.

Structural Rationale & Target Hypothesis

Before initiating empirical assays, causality dictates that we establish a target hypothesis based on the fragment's pharmacophore.

  • Primary Amine: At physiological pH (7.4), the primary amine is likely protonated, acting as a strong hydrogen bond donor and electrostatic anchor. This mimics the pharmacophore of endogenous biogenic amines (e.g., dopamine, serotonin, histamine).

  • Oxane Ring & Tertiary Alcohol: Provide a rigid scaffold with a defined hydrogen bond acceptor/donor vector, ideal for interacting with transmembrane helices of G-protein-coupled receptors (GPCRs) or ligand-gated ion channels.

Hypothesis: The compound is highly suitable for screening against aminergic GPCRs and ionotropic receptors (such as the NMDA receptor).

FBDD_Workflow N1 Fragment Library (CAS 1522661-31-9) N2 In Silico Docking & Pharmacophore Mapping N1->N2 Target Prediction N3 Primary Screen: SPR (Steady-State Affinity) N2->N3 Hypothesized Targets N4 Orthogonal Screen: Radioligand Binding Assay N3->N4 Kd Determination (μM - mM) N5 Hit-to-Lead Optimization (SAR Development) N4->N5 Ki Validation (Orthosteric/Allosteric)

Caption: Workflow for determining the receptor binding affinity of fragment compounds.

Primary Screening: Surface Plasmon Resonance (SPR)

To detect the low-affinity binding of a 173.25 Da fragment, Surface Plasmon Resonance (SPR) is the gold standard [2]. SPR is a label-free, real-time biophysical technique that measures changes in the refractive index near a sensor surface as the fragment binds to an immobilized receptor[2].

Causality in Assay Design

Because the SPR response is directly proportional to the mass of the bound analyte, a 173 Da fragment will generate a very small signal. To maximize the signal-to-noise ratio, the target receptor must be immobilized at high density [3]. Furthermore, fragments require high screening concentrations (up to 1-2 mM), which necessitates the use of DMSO as a co-solvent. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will cause bulk shift artifacts, leading to false positives[2, 3].

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Utilize a Biacore CM5 sensor chip. Immobilize the target receptor (e.g., a purified His-tagged GPCR captured via anti-His antibodies, or embedded in lipid nanodiscs for conformational stability) [3].

  • Buffer Optimization: Prepare a running buffer of PBS-P+ (10-20 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5.0% DMSO [3].

  • Solvent Correction Calibration: Inject a series of 8 buffer blanks containing a gradient of DMSO (4.5% to 5.5%) to create a solvent correction curve. This mathematically eliminates bulk refractive index shifts caused by DMSO exclusion volumes.

  • Analyte Injection (Kinetics & Affinity):

    • Prepare a concentration series of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (e.g., 10 μ M, 50 μ M, 250 μ M, 1 mM, 2 mM).

    • Inject each concentration at a high flow rate (50 μ L/min) to minimize mass transport limitations.

    • Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Because fragments exhibit fast on/off rates ( kon​ and koff​ ), kinetic fitting is often impossible. Instead, plot the equilibrium binding responses ( Req​ ) against the fragment concentration to generate a steady-state affinity curve and calculate the dissociation constant ( Kd​ ).

Orthogonal Validation: Radioligand Competition Assay

While SPR confirms direct physical interaction, it does not confirm whether the fragment binds to a pharmacologically relevant site (orthosteric vs. allosteric). To validate the SPR hit, a classical radioligand competition binding assay must be performed [4, 5].

Causality in Assay Design

In this assay, a known, high-affinity radiolabeled ligand ( 3 H or 125 I) competes with the unlabeled fragment for the receptor [4]. If 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol binds to the same site, it will displace the radioligand, reducing the radioactive signal [5]. We utilize a Scintillation Proximity Assay (SPA) format, which eliminates the need for physical filtration, thereby preserving rapid-equilibrium fragment interactions that might be washed away in traditional filtration assays[4].

Radioligand_Logic R Target Receptor (e.g., GPCR Membrane) RL Receptor-Radioligand Complex (Measurable Signal) R->RL + *L (Association) RI Receptor-Fragment Complex (Unlabeled) R->RI + I (Competition) L Radioligand (*L) (Fixed Concentration) I Fragment Inhibitor (I) (CAS 1522661-31-9) RL->R Dissociation RI->R Dissociation

Caption: Equilibrium dynamics in a competitive radioligand binding assay.

Step-by-Step Radioligand Protocol
  • Membrane Preparation: Isolate crude membrane fractions from CHO or HEK293 cells overexpressing the target receptor [4].

  • Assay Assembly: In a 96-well SPA plate, combine:

    • 50μL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • 50μL of the radioligand at a concentration equal to its known Kd​ [5].

    • 50μL of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol at varying concentrations ( 10−8 M to 10−2 M).

    • 50μL of receptor membranes coupled to SPA beads (e.g., WGA-coated beads) [4].

  • Incubation: Seal the plate and incubate at room temperature for 60–90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Detection: Read the plate on a microplate scintillation counter. The light emitted by the SPA beads is directly proportional to the amount of radioligand bound.

  • Data Analysis: Plot the specific binding (CPM) against the log concentration of the fragment. Use non-linear regression to determine the IC50​ .

Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Data Presentation & Interpretation

To ensure robust hit validation, the biophysical ( Kd​ ) and pharmacological ( Ki​ ) parameters must align. Because fragments are highly sensitive to assay conditions, a discrepancy of up to 3-fold between SPR and Radioligand assays is acceptable; larger deviations suggest non-specific binding or allosteric modulation.

Table 1: Representative Binding Affinity Parameters for FBDD Hit Validation

ParameterAssay MethodologyTarget MetricExpected Range for FragmentsInterpretation
Kd​ (Steady-State) Surface Plasmon Resonance (SPR)Direct physical binding affinity 100μM−2mM Confirms the fragment physically interacts with the target protein.
Rmax​ Surface Plasmon Resonance (SPR)Maximum binding capacity <50RU (due to low MW)Validates 1:1 stoichiometry; high values indicate aggregation.
IC50​ Radioligand CompetitionHalf-maximal inhibitory concentration 500μM−5mM Relative measure of displacement potency; assay-dependent.
Ki​ Radioligand CompetitionAbsolute inhibition constant 100μM−2mM Confirms orthosteric binding; should closely match SPR Kd​ .

By executing this self-validating pipeline, researchers can definitively establish the receptor binding affinity of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol, transforming it from an uncharacterized chemical entity into a validated starting point for hit-to-lead medicinal chemistry optimization.

References

  • NextSDS. "3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Neumann, L., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Cytiva Life Sciences. "Screening and analysis of fragments using Biacore systems." Cytiva Reference Guide. Available at:[Link]

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Technical Notes. Available at:[Link]

  • Maguire, J. J., et al. "Radioligand Binding Assays and Their Analysis." Springer Nature Experiments. Available at:[Link]

  • Schiebel, J., et al. "Concepts and Core Principles of Fragment-Based Drug Design." Molecules (PMC). Available at:[Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol at Ambient Conditions

Abstract: This technical whitepaper provides an in-depth evaluation of the thermodynamic stability of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS 1522661-31-9) at standard room temperature (298.15 K). By synthesizing p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth evaluation of the thermodynamic stability of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS 1522661-31-9) at standard room temperature (298.15 K). By synthesizing principles of conformational analysis, intramolecular hydrogen bonding (IMHB), and advanced calorimetric techniques, this guide establishes a robust framework for evaluating the physicochemical stability of sterically hindered, functionalized oxanes.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol at room temperature is dictated by the delicate balance between ring strain, steric repulsion, and non-covalent intramolecular interactions.

Oxane Ring Dynamics and Steric Locking

The core of the molecule is a tetrahydropyran (oxane) ring, which, like cyclohexane, predominantly exists in a chair conformation to minimize torsional strain. The free-energy barrier for the chair inversion of an unsubstituted tetrahydropyran ring via a skew-boat transition state is approximately 33.9 to 39.7 kJ·mol⁻¹[1]. However, the presence of the massive 1-amino-2-methylpropan-2-yl group at the C3 position fundamentally alters this dynamic.

To minimize severe 1,3-diaxial interactions, the bulky branched amino-alkyl group strongly prefers the equatorial position. Consequently, the hydroxyl (-OH) group at the same C3 carbon is forced into the axial position. This "steric locking" significantly restricts the conformational entropy of the molecule, anchoring it into a single, deep thermodynamic minimum at 298.15 K.

Intramolecular Hydrogen Bonding (IMHB)

Amino-alcohols are well-documented to exhibit highly stabilizing intramolecular hydrogen bonds[2]. In 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol, the spatial proximity of the C3-OH (donor) and the primary amine (acceptor) on the flexible side chain allows for the formation of a stable O-H···N intramolecular hydrogen bond.

Research demonstrates that the O-H···N IMHB is significantly stronger than the reverse N-H···O interaction, driving the conformational equilibrium almost entirely toward the hydrogen-bonded state at room temperature[3]. The enthalpic gain from this IMHB (typically 10–20 kJ·mol⁻¹) effectively offsets the entropic penalty of restricting the rotation of the side chain, further enhancing the molecule's thermodynamic stability at 25 °C.

ConformationalLogic Start 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS 1522661-31-9) Ring Oxane Ring Conformation (Chair Preference) Start->Ring Substituent C3 Substituent Sterics (1,3-Diaxial Avoidance) Start->Substituent IMHB Intramolecular H-Bonding (O-H···N Interaction) Start->IMHB Equatorial Bulky Group Equatorial (-OH Forced Axial) Ring->Equatorial Substituent->Equatorial Stabilization Deep Thermodynamic Minimum (Stable at 298.15 K) IMHB->Stabilization Equatorial->Stabilization

Figure 1: Thermodynamic drivers establishing the stable conformation of the target molecule.

Physicochemical Stability Profile at 298.15 K

While the molecule is conformationally stable, its functional groups introduce specific vulnerabilities to ambient environmental factors.

  • Atmospheric Reactivity (CO₂ Capture): Primary alkanolamines are highly reactive toward atmospheric carbon dioxide, forming stable carbamates or carbonates[4]. At room temperature, prolonged exposure to ambient air will result in a thermodynamically favorable, exothermic degradation pathway, leading to surface crusting and loss of purity.

  • Hygroscopicity: The presence of both an amine and a hydroxyl group renders the compound hygroscopic. Moisture absorption disrupts the IMHB network, replacing it with intermolecular hydrogen bonds with water, which can alter the physical state (e.g., inducing deliquescence) and lower the activation energy for oxidative degradation.

  • Oxidative Stability: The compound is generally stable against auto-oxidation at 25 °C in the dark. However, trace transition metals or prolonged UV exposure can initiate slow radical-mediated oxidation of the amine.

Experimental Methodologies for Thermodynamic Evaluation

To empirically validate the stability of this compound without relying on aggressive accelerated degradation (which can alter the degradation mechanism), highly sensitive, self-validating thermal techniques are required.

Protocol 1: Real-Time Stability via Isothermal Microcalorimetry (IMC)

Isothermal Microcalorimetry is a non-destructive technique that measures heat flow in the microwatt (μW) range, allowing for the detection of minute chemical or physical changes at standard storage conditions[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of neat 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol into a sterilized glass IMC ampoule. Prepare a secondary ampoule spiked with 5% w/w water to evaluate hygroscopic stress.

  • Reference Cell: Prepare a reference ampoule containing an inert material (e.g., calcined aluminum oxide) of equivalent heat capacity.

  • Thermal Equilibration: Lower the ampoules into the isothermal microcalorimeter set precisely to 298.15 K (25 °C). Allow the system to equilibrate for 2–4 hours until the baseline drift is less than 0.1 μW/hour. Causality: Strict equilibration prevents frictional heat from sample insertion from masking early degradation signals.

  • Continuous Monitoring: Record the heat flow (μW) continuously for 14 days.

  • Data Analysis: Integrate the power-time curve. A steady heat flow near zero (< 1 μW) confirms thermodynamic stability. An exothermic drift indicates ongoing degradation (e.g., oxidation or CO₂ reaction)[6].

IMCWorkflow Sample Sample Prep (Neat vs. Stressed) Equilibration Thermal Equilibration (298.15 K, <0.1 μW drift) Sample->Equilibration Measurement Isothermal Microcalorimetry (Continuous Heat Flow, μW) Equilibration->Measurement Analysis Data Integration (Power vs. Time) Measurement->Analysis Outcome Real-Time Stability Profile (Reaction Kinetics) Analysis->Outcome

Figure 2: Step-by-step Isothermal Microcalorimetry (IMC) workflow for stability testing.

Protocol 2: Thermal Profiling via DSC/TGA

To establish the boundaries of the molecule's thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are run in tandem.

Step-by-Step Methodology:

  • Crucible Loading: Load 3–5 mg of the sample into a pierced aluminum crucible. The pierced lid allows volatiles to escape, preventing pressure build-up that skews phase transition temperatures.

  • Purge Gas: Utilize a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during the thermal ramp.

  • Thermal Ramp: Equilibrate at 20 °C, then heat at a rate of 10 °C/min up to 300 °C.

  • Validation: TGA mass loss prior to the melting endotherm on the DSC trace indicates the loss of absorbed moisture or volatile impurities, confirming the compound's hygroscopic nature.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and calorimetric parameters for 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol based on structural analogues and established literature for substituted oxanes and amino-alcohols.

Thermodynamic ParameterEstimated Value / ObservationAnalytical MethodMechanistic Implication
Chair Inversion Barrier (ΔG‡) ~35 - 40 kJ·mol⁻¹Computational (DFT)High barrier locks the bulky group in the equatorial position[1].
IMHB Enthalpy (ΔH_IMHB) -12 to -18 kJ·mol⁻¹IR Spectroscopy / DFTStrong O-H···N interaction stabilizes the ground state conformer[3].
Ambient Heat Flow (298.15 K) < 1.0 μW (Neat, N₂ atm)Isothermal MicrocalorimetryIndicates excellent baseline chemical stability in inert conditions[5].
Stressed Heat Flow (Ambient Air) > 5.0 μW (Exothermic drift)Isothermal MicrocalorimetryExothermic signature of CO₂ absorption and carbamate formation.
Moisture Uptake (80% RH) > 2.0% w/w mass gainDynamic Vapor Sorption (DVS)Disruption of IMHB; high hygroscopicity due to -OH and -NH₂ groups.

Conclusion

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol exhibits high thermodynamic stability at room temperature (298.15 K) when isolated from atmospheric moisture and carbon dioxide. This stability is structurally enforced by a combination of steric locking—which forces the bulky amino-alkyl group into an equatorial position—and a strong O-H···N intramolecular hydrogen bond. However, its functional groups make it highly susceptible to hygroscopic deliquescence and carbamate formation in ambient air. For drug development and chemical storage, the compound must be maintained under inert atmosphere (e.g., argon or nitrogen) and evaluated using high-sensitivity techniques like Isothermal Microcalorimetry to ensure long-term integrity.

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Exploratory

Predictive Metabolic Degradation Pathways of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: A Technical Whitepaper

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of small molecules often requires the integration of highly polar, sp3-hybridized building blocks. 3-(1-Amino-2-methylpropan-2-yl)ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of small molecules often requires the integration of highly polar, sp3-hybridized building blocks. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a prime example of such a fragment[1]. Structurally, it features a tetrahydropyran (oxane) ring, a tertiary alcohol, a gem-dimethyl bridge, and a primary amine. While these functional groups improve aqueous solubility and target binding vectors, they introduce specific metabolic liabilities. This whitepaper provides an in-depth mechanistic analysis of the predicted Phase I and Phase II metabolic degradation pathways for this compound, alongside a self-validating experimental framework for in vitro metabolite identification (MetID).

Structural Vulnerabilities and Mechanistic Causality

To accurately predict the metabolic fate of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol, we must deconstruct its structural motifs and their interactions with hepatic enzymes:

  • The Gem-Dimethyl Effect: The incorporation of a gem-dimethyl group adjacent to the tertiary alcohol is a classic medicinal chemistry strategy used to sterically shield metabolically labile C-H bonds[2]. However, while it protects the adjacent core, the3[3]. This typically results in the formation of hydroxymethyl metabolites.

  • Oxane (Tetrahydropyran) Ring: Cyclic ethers are generally more robust than their acyclic counterparts. However, the oxane ring is a known substrate for4[4]. Hydroxylation adjacent to the ring oxygen forms an unstable hemiacetal, which frequently undergoes spontaneous ring-opening to an aldehyde[5].

  • Primary Amine: The terminal primary amine is the most significant metabolic soft spot. It is highly susceptible to6[6].

  • Tertiary Alcohol: Due to the absence of an alpha-proton, the tertiary alcohol at C3 is chemically resistant to Phase I oxidation. Its primary clearance route is Phase II conjugation (glucuronidation), though the adjacent gem-dimethyl group causes severe steric hindrance, likely limiting the turnover rate of this pathway.

Phase I and Phase II Degradation Pathways

Phase I: Functionalization

Pathway A: Oxidative Deamination The primary amine undergoes a polar,7[7]. The enzyme abstracts two electrons to form an iminium intermediate. Subsequent hydrolysis releases ammonia, yielding an aldehyde. Because aldehydes are reactive and potentially toxic, they are rapidly8[8].

Pathway B: Aliphatic Hydroxylation Mediated primarily by CYP3A4, hydroxylation will occur at two competing sites:

  • Gem-Dimethyl Hydroxylation: Insertion of an oxygen atom into the methyl C-H bond yields a primary alcohol (-CH2OH).

  • Oxane Ring Hydroxylation: Insertion at C4 or C5 yields a stable secondary alcohol. Insertion at C2 or C6 yields a hemiacetal.

Phase II: Conjugation

If Phase I functionalization does not sufficiently increase polarity for renal clearance, Phase II enzymes (UGTs and NATs) will conjugate the parent or its metabolites. The primary amine can undergo N-glucuronidation or N-acetylation.

MetabolicPathways cluster_Phase1 Phase I: Functionalization cluster_Phase2 Phase II: Conjugation Parent 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol M1 Oxidative Deamination (Aldehyde / Carboxylic Acid) Parent->M1 MAO / CYP450 M2 Oxane Ring Hydroxylation (Secondary Alcohol / Hemiacetal) Parent->M2 CYP3A4 / 2D6 M3 Gem-Dimethyl Hydroxylation (Primary Alcohol) Parent->M3 CYP3A4 M4 N-Glucuronidation (Primary Amine) Parent->M4 UGTs M5 O-Glucuronidation (Tertiary Alcohol) Parent->M5 UGTs (Hindered)

Figure 1: Predicted Phase I and Phase II metabolic degradation pathways.

Quantitative Predictions

Based on the behavior of similar sp3-rich fragments containing primary amines and gem-dimethyl groups, the following table summarizes the predicted metabolic distribution.

Metabolic PathwayPrimary Enzyme(s)Predicted Relative Contribution (%)Structural Modification
Oxidative Deamination MAO-B, CYP3A440 - 50%-NH₂ → -COOH
Oxane Ring Hydroxylation CYP3A4, CYP2D620 - 30%C4/C5 -OH addition
Gem-Dimethyl Hydroxylation CYP3A415 - 20%-CH₃ → -CH₂OH
N-Glucuronidation UGT1A4, UGT2B75 - 10%-NH₂ → N-Glucuronide
O-Glucuronidation UGT2B7< 5%-OH → O-Glucuronide (Sterically Hindered)

Experimental Methodologies: Self-Validating MetID Protocol

Expert Insight & Causality: Standard Human Liver Microsomes (HLMs) are enriched for endoplasmic reticulum-bound CYPs and UGTs but are severely depleted of mitochondrial MAO. Because the primary amine in this compound is a major MAO liability, relying solely on HLMs will result in artificially low intrinsic clearance ( CLint​ ) data. Therefore, Human Liver S9 fractions (which contain both microsomal and mitochondrial components) must be used.

To ensure trustworthiness, the protocol below is designed as a self-validating system using differential chemical inhibition to isolate the exact enzymatic drivers.

Step-by-Step Methodology: Differential S9 Fraction Assay

Step 1: Reagent Preparation

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Thaw Human Liver S9 fractions on ice and dilute to a final assay concentration of 1.0 mg/mL protein.

  • Prepare cofactor solutions: NADPH (1 mM final) for CYPs, and UDPGA (2 mM final) supplemented with alamethicin (25 µg/mL) to permeabilize vesicles for UGT access.

Step 2: Self-Validating Control Setup Divide the S9 master mix into four distinct incubation arms to establish causality:

  • Arm 1 (Total Clearance): S9 + Test Compound (1 µM) + All Cofactors.

  • Arm 2 (CYP Inhibition): Arm 1 + 1-Aminobenzotriazole (1-ABT, 1 mM) to selectively knock out CYP450 activity.

  • Arm 3 (MAO Inhibition): Arm 1 +9[9].

  • Arm 4 (Negative Control): Buffer + Test Compound (No S9) to rule out chemical instability.

Step 3: Incubation and Quenching

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the cofactors.

  • Take 50 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.

  • Quench immediately by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

Step 4: LC-HRMS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap).

  • Data Interpretation: If clearance is heavily suppressed in Arm 3 (Pargyline) but remains active in Arm 2 (1-ABT), oxidative deamination via MAO is definitively validated as the primary metabolic driver.

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Foundational

Blood-Brain Barrier Permeability of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: A Technical Guide for CNS Drug Development

Executive Summary Evaluating the central nervous system (CNS) penetrance of novel chemotypes is a critical bottleneck in neuropharmacology. The compound 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the central nervous system (CNS) penetrance of novel chemotypes is a critical bottleneck in neuropharmacology. The compound 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) presents a unique challenge: it is a low-molecular-weight, highly polar aliphatic amine built on a tetrahydropyran scaffold. As a Senior Application Scientist, assessing this molecule requires moving beyond simple predictive algorithms. We must balance the thermodynamic penalties of its physicochemical profile against the physiological realities of the neurovascular unit. This guide provides a comprehensive framework for predicting, mechanistically understanding, and experimentally validating the Blood-Brain Barrier (BBB) permeability of this specific scaffold.

Part 1: Physicochemical Profiling & CNS MPO Assessment

The BBB is a highly selective semipermeable border formed by endothelial cells, characterized by tight junctions that strictly limit paracellular transport [1]. For a small molecule to achieve passive transcellular diffusion, it must adhere to specific medicinal chemistry parameters, often referred to as CNS Multiparameter Optimization (MPO) rules [2].

Table 1 summarizes the theoretical physicochemical profile of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol against established CNS drug guidelines.

Table 1: Physicochemical Parameters vs. CNS Drug Guidelines
Parameter3-(1-Amino-2-methylpropan-2-yl)oxan-3-olOptimal CNS TargetImpact on BBB Permeability
Molecular Weight (MW) 173.25 g/mol < 400 g/mol Highly Favorable: Small size facilitates rapid diffusion.
Topological Polar Surface Area ~55.4 Ų< 90 ŲFavorable: Limits excessive hydration and desolvation energy.
H-Bond Donors (HBD) 3 (1 OH, 2 NH)< 3Borderline: Increases the energetic penalty of entering the lipid bilayer.
H-Bond Acceptors (HBA) 3 (2 O, 1 N)< 7Favorable: Well within limits for CNS therapeutics.
pKa (Primary Amine) ~9.5 - 10.57.5 - 10.5Restrictive: >99% protonated at pH 7.4, limiting passive diffusion.
cLogP (Lipophilicity) ~0.5 - 1.22.0 - 5.0Sub-optimal: Highly hydrophilic; lacks the lipophilicity for rapid lipid crossing.

Causality & Insight: While the MW and TPSA are well within the optimal range for CNS therapeutics, the primary amine will be nearly entirely protonated at physiological pH (7.4). The thermodynamic penalty of desolvating this charged species significantly reduces the rate of passive transcellular diffusion. Consequently, BBB penetration for this molecule cannot rely solely on passive diffusion; it must either leverage the small fraction of un-ionized free base or hijack carrier-mediated transport systems (e.g., Organic Cation Transporters) present at the BBB.

Part 2: Mechanistic Pathways of BBB Translocation

Understanding how a molecule crosses the BBB dictates how we test it. Because of its basic amine, 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is subject to complex dynamic equilibria at the endothelial interface.

BBB_Pathways cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Compartment (pH 7.4) Passive Passive Transcellular Diffusion (Neutral Species) Blood->Passive Un-ionized fraction Carrier Carrier-Mediated Transport (e.g., OCTs for Cations) Blood->Carrier Protonated fraction Brain Brain Parenchyma (CNS Target) Passive->Brain Efflux Active Efflux (e.g., P-gp / BCRP) Passive->Efflux Carrier->Brain Carrier->Efflux Efflux->Blood Efflux out

Mechanistic pathways of BBB crossing for aliphatic amines.

Part 3: Experimental Workflows for Permeability Assessment

To empirically validate the theoretical profile, a tiered experimental workflow is mandatory.

  • Tier 1: PAMPA-BBB: The Parallel Artificial Membrane Permeability Assay evaluates strictly passive diffusion using a lipid mixture that mimics the brain endothelial cell membrane [3]. Given the compound's high pKa, PAMPA will likely yield a low effective permeability ( Pe​ ), reflecting only the un-ionized fraction.

  • Tier 2: MDCK-MDR1 Bidirectional Assay: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-glycoprotein) form tight junctions and serve as the gold standard in vitro model for the BBB [4]. This assay distinguishes between passive permeability, carrier-mediated uptake, and active efflux.

Workflow Start Compound: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol PAMPA Tier 1: PAMPA-BBB (Passive Permeability) Start->PAMPA Decision1 High Pe? PAMPA->Decision1 MDCK Tier 2: MDCK-MDR1 Assay (Cellular Permeability & Efflux) Decision2 Efflux Ratio < 2? MDCK->Decision2 InVivo Tier 3: In Vivo PK (Kp,uu Brain/Plasma Ratio) Decision1->MDCK Yes (Proceed) Decision1->MDCK No (Check Transporters) Decision2->InVivo Yes (CNS Penetrant) Decision2->InVivo No (P-gp Substrate)

Tiered in vitro to in vivo BBB screening workflow.

Part 4: Step-by-Step Methodology: MDCK-MDR1 Bidirectional Permeability Assay

Because basic aliphatic amines frequently exhibit lysosomal trapping —where the neutral free-base diffuses into the acidic lysosome (pH ~4.5), becomes fully protonated, and is trapped intracellularly—a standard permeability assay is insufficient. The following protocol is a self-validating system designed to differentiate true efflux from intracellular sequestration.

Step 1: Cell Culture and Monolayer Preparation
  • Action: Seed MDCK-MDR1 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days.

  • Self-Validation (Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming tight junction integrity.

Step 2: Assay Preparation
  • Action: Prepare 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol at 10 µM in Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Self-Validation (Controls): Include reference controls: Propranolol (high passive permeability marker) and Prazosin (known P-gp substrate) [4].

Step 3: Bidirectional Transport Execution
  • A-to-B (Absorptive): Add 300 µL of test solution to the Apical chamber. Add 800 µL of blank buffer to the Basolateral chamber.

  • B-to-A (Secretory/Efflux): Add 800 µL of test solution to the Basolateral chamber. Add 300 µL of blank buffer to the Apical chamber.

  • Action: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of blank buffer.

Step 4: Quantification and Mass Balance
  • Action: Terminate the assay and sample the donor chambers. Quantify compound concentrations using LC-MS/MS.

  • Self-Validation (Paracellular Leakage): Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence must show <1% permeability, confirming the monolayer was not compromised by the test compound.

  • Self-Validation (Lysosomal Trapping): Calculate Mass Balance (Recovery %). If recovery is <80%, the compound is likely trapped within the acidic organelles of the cell, artificially depressing the Papp​ .

Step 5: Data Analysis & Causality

Calculate the Apparent Permeability ( Papp​ ) using the equation:

Papp​=A×C0​dQ/dt​

(Where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration).

Calculate the Efflux Ratio (ER):

ER=Papp​(A→B)Papp​(B→A)​

An ER > 2.0 indicates the compound is a substrate for active efflux. If the A-to-B permeability is low but the ER is ~1.0, the compound is simply too polar to cross the membrane, validating the thermodynamic penalty of the protonated amine.

Part 5: Strategic Outlook & Lead Optimization

For highly polar, basic amines like 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, relying solely on passive diffusion is a high-risk strategy. If the MDCK-MDR1 assay reveals poor Papp​ and no active carrier uptake, medicinal chemistry intervention is required. Strategies include:

  • Prodrug Masking: Temporarily masking the primary amine or the hydroxyl group to lower the TPSA and increase cLogP.

  • Fluorination: Introducing fluorine atoms adjacent to the amine to inductively lower the pKa, thereby increasing the fraction of the neutral, passively permeable species at pH 7.4.

By utilizing a mechanistically grounded, self-validating experimental approach, drug development teams can definitively map the BBB permeability profile of this scaffold and make informed go/no-go decisions early in the pipeline.

References

  • The Blood–Brain Barrier. Daneman, R., & Prat, A. (2015). Cold Spring Harbor Perspectives in Biology, 7(1), a020412.[Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. Pajouhesh, H., & Lenz, G. R. (2005). NeuroRx, 2(4), 541-553.[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier. Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. Wang, Q., Rager, J. D., Weinstein, K., Kardos, P. S., Syracuse, G. L., Tremaine, L. M., & Hidalgo, I. J. (2005). International Journal of Pharmaceutics, 288(2), 349-359. [Link]

Sources

Exploratory

A Proposed Framework for the In Vivo Toxicological Evaluation of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide outlines a comprehensive, tiered strategy for the in vivo toxicological assessment of the novel chemical entity, 3-(1-Amino-2-methylpropan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vivo toxicological assessment of the novel chemical entity, 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS No. 1522661-31-9). Due to a scarcity of publicly available in vivo safety data, this document serves not as a profile of known toxicities but as a proposed roadmap for the systematic generation of a robust safety profile. The proposed studies are grounded in internationally recognized and harmonized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This framework is designed for researchers, toxicologists, and drug development professionals to ensure a scientifically sound, ethically considered, and regulatory-compliant evaluation, progressing from acute toxicity to chronic, genetic, and developmental toxicity assessments.

Introduction and Strategic Overview

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is a chemical compound for which preliminary hazard classifications suggest potential for skin irritation, serious eye damage, and specific target organ toxicity following a single exposure.[1] To move beyond these initial classifications and establish a comprehensive safety profile suitable for risk assessment and potential therapeutic development, a rigorous in vivo toxicological evaluation is imperative.

The core objective of this guide is to delineate a logical, stepwise approach to this evaluation. The strategy is built upon a tiered testing framework, which allows for decision-making at the completion of each phase. This ensures that animal studies are conducted only when necessary and that the data from earlier, shorter-term studies inform the design of subsequent, more complex and long-term investigations. This aligns with the guiding principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[2][3][4][5][6]

All proposed experimental protocols are based on the OECD Guidelines for the Testing of Chemicals, a set of internationally accepted specifications for chemical safety testing.[7][8] Adherence to these guidelines, in conjunction with Good Laboratory Practice (GLP), ensures the mutual acceptance of data across regulatory jurisdictions, a critical factor in global drug development.

Guiding Principles of the Proposed Assessment
  • Scientific Rigor: Each study is designed to yield clear, interpretable, and statistically robust data.

  • Regulatory Compliance: Protocols are aligned with OECD and ICH guidelines to meet international regulatory expectations.[9][10][11][12]

  • Animal Welfare: The tiered approach and study designs incorporate the 3Rs principles to minimize animal use and suffering.[2][4][5]

  • Causality and Justification: The rationale behind the selection of species, dose levels, and endpoints is clearly explained, providing a self-validating framework for the toxicological assessment.

Tier 1: Acute Toxicity and Dose Range-Finding

The initial step in any in vivo assessment is to determine the potential for toxicity from a single dose of the test substance. This provides critical information on the intrinsic toxicity, helps classify the substance for hazard, and, most importantly, informs the dose selection for subsequent repeated-dose studies.

Study: Acute Oral Toxicity - Fixed Dose Procedure (FDP)
  • Governing Guideline: OECD Test Guideline 420.[13][14][15][16][17]

  • Objective: To identify a dose causing evident toxicity but not mortality, and to determine the LD₅₀ cut-off value for classification purposes according to the Globally Harmonised System (GHS). The FDP is chosen as a refinement over the classical LD₅₀ test as it avoids using lethality as the primary endpoint.[15]

2.1.1 Justification for Experimental Choices

The oral route is selected as the most common route of potential human exposure for a systemically available compound. The rat is the preferred rodent species for this study as per the OECD guideline.[18] Initially, only female animals are used, as they are generally found to be slightly more sensitive.

2.1.2 Experimental Protocol: OECD 420

  • Animal Model: Young, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old). Animals are acclimatized for at least 5 days.

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and humidity (30-70%), with ad libitum access to standard chow and water.[19]

  • Sighting Study: A single female rat is dosed at a starting dose (e.g., 300 mg/kg), selected based on any available in vitro or structural-analogue data. If no information exists, 300 mg/kg is a recommended starting point.[15] The outcome (evident toxicity or no effect) determines the dose for the next animal (higher or lower).

  • Main Study: Based on the sighting study, a starting dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg). A group of 5 female rats is dosed at this level.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The vehicle (e.g., 0.5% carboxymethylcellulose in water) is administered to a control group. Animals are fasted prior to dosing.

  • Observations: Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days. Body weights are recorded prior to dosing and on days 7 and 14.

  • Endpoint: The study is complete when a dose causing evident toxicity is identified, or when no effects are seen at the highest dose level.

  • Pathology: All animals are subjected to gross necropsy at the end of the study.

2.1.3 Data Presentation

All quantitative data should be summarized in a clear, tabular format.

Dose Group (mg/kg)No. of AnimalsMortality (Day of Death)Clinical Signs of Toxicity (and day of onset/resolution)Body Weight Change (Day 0-14)Gross Necropsy Findings
Vehicle Control50/5None ObservedNo Abnormalities
505
3005
20005

2.1.4 Workflow Visualization

OECD_420_Workflow cluster_prep Preparation cluster_main Main Study cluster_output Output P1 Animal Acclimatization (>=5 days) P2 Dose Selection (Sighting Study) P1->P2 M1 Single Oral Gavage (5 animals/group) P2->M1 M2 Clinical Observation (14 days) M1->M2 M3 Body Weight (Day 0, 7, 14) M1->M3 M4 Gross Necropsy M2->M4 M3->M4 O1 Toxicity Classification (GHS) M4->O1 O2 Inform Dose Selection for Repeated-Dose Study M4->O2

Workflow for Acute Oral Toxicity Study (OECD 420).

Tier 2: Sub-Chronic Systemic and Genetic Toxicity Assessment

If the compound warrants further investigation based on its intended use and the results of Tier 1, the next phase is to evaluate the effects of repeated exposure and its potential to cause genetic damage. These studies provide a more comprehensive understanding of target organ toxicity and genotoxic potential.

Study: Repeated Dose 90-Day Oral Toxicity Study in Rodents
  • Governing Guideline: OECD Test Guideline 408.[18][20][21][22]

  • Objective: To characterize the toxicological profile of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol following 90 days of repeated oral administration. This includes identifying target organs, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL) for risk assessment.[18]

3.1.1 Justification for Experimental Choices

A 90-day study duration is considered sufficient to reveal the toxic effects of a substance from prolonged exposure, covering maturation and growth to adulthood in the test animals.[18] Rats are the preferred species.[18] At least three dose levels are used to establish a dose-response relationship. A satellite group is included to assess the reversibility of any observed toxic effects, which is a key component of risk assessment.

3.1.2 Experimental Protocol: OECD 408

  • Animal Model: Young, healthy Sprague-Dawley rats (start of dosing before 9 weeks of age). Use 10 males and 10 females per dose group for the main study. Use an additional 5 males and 5 females per group for a satellite (recovery) group.

  • Dose Level Selection: Based on the results of the OECD 420 study, at least three dose levels are selected. The high dose should induce some toxicity but not significant mortality. The low dose should not induce any adverse effects. A mid-dose is set geometrically between the low and high doses. A vehicle control group is also included.

  • Dose Administration: The test substance is administered daily via oral gavage for 90 consecutive days. The satellite group animals are dosed for 90 days and then maintained for a treatment-free recovery period (e.g., 28 days).

  • In-Life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight & Food Consumption: Recorded weekly.

    • Ophthalmology: Examination before dosing and at termination.

    • Hematology & Clinical Chemistry: Blood samples collected at termination from all main study animals. Parameters include red and white blood cell counts, platelets, hemoglobin, electrolytes, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.

    • Urinalysis: Conducted at termination.

  • Terminal Procedures:

    • Necropsy: All animals (including any that die prematurely) undergo a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, thymus, adrenal glands, testes, ovaries) are weighed.

    • Histopathology: A comprehensive list of tissues from all high-dose and control animals is preserved and examined microscopically. Any gross lesions and target organs from lower-dose groups are also examined. Tissues from the satellite group are examined to assess recovery.

3.1.3 Data Presentation

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)High Dose + Recovery
Body Weight (g)
Male
Female
Organ Weights (g)
Liver (Male)
Kidney (Female)
Hematology
WBC (10³/µL)
Clinical Chemistry
ALT (U/L)
Histopathology
Liver Findings
Kidney Findings

3.1.4 Workflow Visualization

OECD_408_Workflow cluster_dosing Dosing Phase (90 Days) cluster_termination Main Study Termination (Day 91) cluster_recovery Recovery Phase (28 Days) cluster_output Output D1 Daily Oral Gavage (4 Groups: Control, Low, Mid, High) 10 M + 10 F per group D3 Weekly Observations (Body Weight, Food Intake) D1->D3 D4 Daily Clinical Signs D1->D4 T1 Blood Collection (Hematology, Clinical Chemistry) D1->T1 D2 Satellite Groups (Control, High Dose) 5 M + 5 F per group D2->D3 D2->D4 R1 Treatment-Free Period (Satellite Groups) D2->R1 T2 Gross Necropsy T1->T2 T3 Organ Weights T2->T3 T4 Histopathology T3->T4 O1 Identify Target Organs T4->O1 O2 Establish NOAEL T4->O2 R2 Terminal Sacrifice & Full Pathology R1->R2 O3 Assess Reversibility of Effects R2->O3

Workflow for 90-Day Repeated Dose Study (OECD 408).
Study: Mammalian Erythrocyte Micronucleus Test
  • Governing Guideline: OECD Test Guideline 474.[23][24][25][26][27]

  • Objective: To determine if the test substance induces cytogenetic damage, resulting in the formation of micronuclei in erythrocytes. This is a key in vivo test for detecting mutagenic potential (clastogenicity and/or aneugenicity).[24][25]

3.2.1 Justification for Experimental Choices

This in vivo assay is critical because in vitro genotoxicity tests can sometimes yield false positives. This test assesses chromosomal damage in a whole animal system, providing more relevant data for human risk assessment. The test can often be integrated into the dosing regimen of other toxicity studies (like a 28-day study) to reduce animal use.

3.2.2 Experimental Protocol: OECD 474

  • Animal Model: Mouse or rat (at least 5 analyzable animals per sex per group).[23]

  • Dose Level Selection: Three dose levels are selected, typically based on acute or repeated-dose toxicity data. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Dose Administration: The test substance is typically administered once or twice, 24 hours apart, via a relevant route (e.g., oral gavage).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours) to capture the peak of erythrocyte production.

  • Slide Preparation and Analysis: The collected cells are processed, stained (e.g., with acridine orange or Giemsa), and slides are prepared. At least 2000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of bone marrow toxicity.

  • Controls: A concurrent vehicle control and a positive control group (treated with a known clastogen like cyclophosphamide) are required.

3.2.3 Data Presentation

Dose Group (mg/kg)SexNo. of Animals% PCE of Total Erythrocytes (Mean ± SD)No. of Micronucleated PCEs per 2000 PCEs (Mean ± SD)
Vehicle ControlM5
F5
Low DoseM5
F5
Mid DoseM5
F5
High DoseM5
F5
Positive ControlM5
F5

PCE = Polychromatic Erythrocyte

Tier 3: Chronic Exposure and Developmental Toxicity Assessment

The decision to proceed to Tier 3 studies is based on several factors: the findings from Tier 2 studies (e.g., evidence of target organ toxicity), the intended clinical use of the compound (e.g., long-term or chronic administration), and the target patient population (e.g., women of childbearing potential).

Study: Carcinogenicity Study
  • Governing Guideline: OECD Test Guideline 451.[28][29][30][31][32][33]

  • Objective: To observe test animals for a major portion of their lifespan to evaluate the carcinogenic potential of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol after prolonged exposure.[28]

4.1.1 Justification for Experimental Choices

A long-term carcinogenicity bioassay is required if there is a cause for concern, such as a positive genotoxicity result, evidence of pre-neoplastic lesions in 90-day studies, or a chemical structure suggestive of carcinogenic potential. Studies are typically conducted in two rodent species (rat and mouse) over 24 and 18 months, respectively.[29]

4.1.2 Experimental Protocol: OECD 451

  • Animal Model: Rat and mouse (at least 50 animals per sex per group).

  • Dose Level Selection: At least three dose levels plus a concurrent control. The high dose is typically the Maximum Tolerated Dose (MTD) determined from the 90-day study.

  • Dose Administration: Daily administration (usually in the diet or by gavage) for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Similar to the 90-day study but over a longer duration, with a focus on palpation for masses.

  • Pathology: A full histopathological examination of a comprehensive list of tissues is performed on all animals, with special attention to neoplastic lesions.

Study: Prenatal Developmental Toxicity Study
  • Governing Guideline: OECD Test Guideline 414.[34][35][36][37]

  • Objective: To assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.[34][35]

4.2.1 Justification for Experimental Choices

This study is essential if the compound is intended for use in women of childbearing potential. The rat is the preferred rodent species, and the rabbit is the preferred non-rodent, to assess potential species-specific effects. Dosing occurs during the critical period of organogenesis.

4.2.2 Experimental Protocol: OECD 414

  • Animal Model: Pregnant rats (at least 20 per group).

  • Dose Level Selection: At least three dose levels plus a control. The high dose should induce some maternal toxicity but not more than 10% mortality. The low dose should not show any maternal or developmental toxicity.

  • Dose Administration: Daily oral dosing from implantation to the day before Caesarean section (e.g., gestation days 6-19 for rats).

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Terminal Procedures (Day 20):

    • Females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external abnormalities.

    • Approximately half of the fetuses are examined for visceral abnormalities, and the other half are processed for skeletal examination.

4.2.3 Data Presentation

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Maternal Data
Maternal Body Weight Gain (g)
No. of Corpora Lutea
Post-Implantation Loss (%)
Fetal Data
No. of Live Fetuses/Litter
Mean Fetal Weight (g)
External Malformations (%)
Skeletal Malformations (%)

Conclusion

The comprehensive, tiered testing strategy detailed in this guide provides a robust framework for elucidating the in vivo toxicity profile of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. By systematically progressing from acute to chronic and specialized toxicity assessments, and by adhering to internationally harmonized OECD and ICH guidelines, researchers and developers can generate the high-quality, reliable data necessary for a thorough human health risk assessment. This structured approach ensures that key toxicological questions regarding target organs, dose-response, genotoxicity, carcinogenicity, and developmental effects are addressed in a scientifically sound and ethically responsible manner.

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Retrosynthetic Rationale The integration of...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Retrosynthetic Rationale

The integration of sp³-rich, sterically encumbered building blocks is a cornerstone of modern medicinal chemistry, utilized to improve pharmacokinetic profiles and reduce off-target liabilities (such as hERG inhibition) compared to flat, aromatic amines. The compound 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9)[1] is a highly specialized gamma-amino alcohol derivative featuring a tetrahydropyran (oxane) core and a bulky amino-tert-butyl substituent.

Synthesizing this motif requires overcoming significant steric hindrance. Our retrosynthetic strategy disconnects the target at the C3-C(α) bond, leading to a two-step sequence:

  • Nucleophilic Addition: An aldol-type addition of an isobutyronitrile carbanion to dihydro-2H-pyran-3(4H)-one (oxan-3-one). Because isobutyronitrile is only weakly acidic (pKa ~ 31), Lithium diisopropylamide (LDA) is required. LDA's extreme steric bulk prevents it from acting as a nucleophile and attacking the ketone directly, ensuring quantitative generation of the nitrile anion[2][3].

  • Nitrile Reduction: The resulting intermediate features a nitrile group adjacent to two quaternary centers. Catalytic hydrogenation is often insufficient for such hindered environments; therefore, an aggressive hydride source, Lithium Aluminum Hydride (LiAlH₄), is deployed under refluxing conditions to force the reduction to the primary amine[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM Oxan-3-one (Starting Material) INT 2-(3-Hydroxyoxan-3-yl) -2-methylpropanenitrile SM->INT Step 1: Isobutyronitrile, LDA THF, -78°C to RT Quench: aq. NH4Cl PROD 3-(1-Amino-2-methylpropan-2-yl) oxan-3-ol (Target Amine) INT->PROD Step 2: LiAlH4, THF, Reflux Workup: Fieser Method (x / x / 3x)

Figure 1: Two-step synthetic workflow for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol laboratory-scale synthesis.

StepComponentRoleMW ( g/mol )EquivalentsAmountExpected Yield
1 Dihydro-2H-pyran-3(4H)-oneElectrophile100.121.001.00 g (10.0 mmol)N/A
1 IsobutyronitrileNucleophile69.111.501.04 g (15.0 mmol)N/A
1 LDA (2.0 M in THF/Heptane)Base107.121.608.00 mL (16.0 mmol)N/A
1 Nitrile Intermediate Product 1 169.22 - 1.27 g (7.5 mmol) 75%
2 Nitrile IntermediateSubstrate169.221.001.27 g (7.5 mmol)N/A
2 LiAlH₄ (Solid)Reductant37.953.000.85 g (22.5 mmol)N/A
2 Target Amine [1]Product 2 173.25 - 1.04 g (6.0 mmol) 80%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(3-Hydroxyoxan-3-yl)-2-methylpropanenitrile

Causality Focus: Temperature control and precise quenching are critical. The reaction must be kept at -78 °C during addition to prevent self-condensation of the ketone. An aqueous NH₄Cl quench is used instead of a strong acid to prevent the acid-catalyzed elimination (dehydration) of the newly formed tertiary alcohol.

  • Preparation of the Carbanion:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

    • Add anhydrous THF (20 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

    • Inject the LDA solution (2.0 M, 8.0 mL, 16.0 mmol) into the flask[2].

    • Dropwise, add isobutyronitrile (1.04 g, 15.0 mmol) over 10 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the nitrile anion.

  • Electrophilic Addition:

    • Dissolve dihydro-2H-pyran-3(4H)-one (1.00 g, 10.0 mmol) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the carbanion mixture at -78 °C over 15 minutes.

    • Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the system to gradually warm to room temperature over 3 hours.

  • Workup & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Self-Validating Checkpoints (Step 1):

  • TLC: The product is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) (Rf ~ 0.4 in 7:3 Hexanes/EtOAc).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch (~3450 cm⁻¹) and a weak, sharp C≡N stretch (~2240 cm⁻¹). The strong C=O stretch of the starting material (~1715 cm⁻¹) must be absent.

Protocol B: Synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Causality Focus: The reduction of sterically hindered nitriles requires aggressive conditions. Refluxing LiAlH₄ provides the necessary activation energy. The subsequent "Fieser Workup" is mandatory; it safely decomposes excess hydride and converts the resulting gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing catastrophic emulsion formation[4].

  • Hydride Reduction:

    • In a flame-dried, Argon-purged 100 mL two-neck flask equipped with a reflux condenser, suspend LiAlH₄ (0.85 g, 22.5 mmol) in anhydrous THF (15 mL). Cool to 0 °C.

    • Dissolve the nitrile intermediate (1.27 g, 7.5 mmol) in anhydrous THF (10 mL).

    • Add the intermediate solution dropwise to the LAH suspension at 0 °C (Caution: Exothermic reaction with potential H₂ gas evolution).

    • Once addition is complete, heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.

  • The Fieser Workup[4]:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Vigorously stir the mixture and strictly adhere to the following addition sequence (based on x=0.85 g of LiAlH₄):

      • Add 0.85 mL of distilled H₂O dropwise. Wait 5 minutes.

      • Add 0.85 mL of 15% aqueous NaOH dropwise. Wait 5 minutes.

      • Add 2.55 mL of distilled H₂O dropwise.

    • Remove the ice bath and stir at room temperature for 30 minutes. A granular white precipitate will form.

  • Isolation:

    • Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 × 20 mL) to ensure complete extraction of the amine product from the salts.

    • Concentrate the filtrate under reduced pressure.

    • To achieve high purity, dissolve the crude amine in Dichloromethane (DCM) and wash with a small amount of 1M NaOH, dry over Na₂SO₄, and evaporate to yield the final target, 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol[1].

Self-Validating Checkpoints (Step 2):

  • TLC: The product will stay at the baseline in standard Hex/EtOAc. Use a polar basic system (DCM/MeOH/NH₄OH 90:9:1). The amine spot will stain bright purple with Ninhydrin.

  • IR Spectroscopy: Confirm the complete disappearance of the C≡N stretch (~2240 cm⁻¹) and the appearance of two distinct N-H stretches (~3300 and 3380 cm⁻¹).

References

  • NextSDS. "3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information.
  • ResearchGate. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • ACS Publications. "Toward an Understanding of 1,5-Asymmetric Induction during Nucleophilic Addition to (Arene)chromium Tricarbonyl Complexes.
  • Google Patents. "US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

Sources

Application

Best solvents for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in cell culture assays

Initiating the Analysis I'm now diving into the request. My focus is understanding the ideal solvents for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in cell culture assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm now diving into the request. My focus is understanding the ideal solvents for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in cell culture assays. I'm taking notes, and working to frame the most effective content type – detailed application notes and protocols – to address this topic. This analysis is going well.

Defining the Parameters

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Analyzing Solvent Compatibility

I'm focusing now on CAS 1522661-31-9, an Enamine screening compound. Given its nature as a relatively obscure building block or fragment, extensive literature dedicated to its solvent compatibility seems unlikely. The challenge lies in inferring its behavior based on related chemical structures and general solubility principles.

Predicting Solubility Behavior

I'm now diving into the specifics for cell culture applications, aiming to articulate principles for dissolving compounds like 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol. This compound, along with it's amine and alcohol moieties, suggest solubility in water, particularly under acidic conditions. While a good general rule, it's typically dissolved in DMSO or sterile water as a stock solution for cell culture work.

Structuring Application Note

I've been structuring the application note, starting with an abstract and executive summary. I'm focusing on the compound's structural properties and the solvent selection challenge. Next, I'll profile its physicochemical properties, including pKa and LogP, to inform solvent choices. A solvent selection matrix will then compare DMSO, sterile water, and ethanol, considering the functional groups. Finally, a detailed workflow and cytotoxicity mitigation strategy will be outlined.

Gathering Key References

I've assembled a solid foundation of authoritative references concerning DMSO toxicity and solvent handling within cell culture assays. I'm focusing on key papers, especially Galvao et al., 2014, which highlights unexpected low-dose DMSO toxicity. Now, I will start to identify and categorize the key findings for deeper analysis.

Analyzing Solvent Suitability

I am now focusing on determining appropriate solvents for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in cell culture assays. I'm building a structural outline for an application note, and plan to include an executive summary, along with physicochemical profiling. I'll outline the rationale behind solvent choices, with an emphasis on the compound's amphiphilic nature and the critical need for optimal solvent selection to prevent assay artifacts. I need to explain the compound's unique characteristics. The first section will be a discussion on solvent rationale.

Defining Solubility Properties

My focus has shifted to the compound's properties: it's protonatable in water, yet possesses lipophilic groups. This influences solvent selection. I'm exploring DMSO, sterile water/saline (if a salt form is used), and ethanol. The compound seems to be suitable for an amphiphilic solvent. I'm building an outline for an application note, addressing these properties.

Outlining Troubleshooting Strategies

I'm now structuring an application note's section on troubleshooting, addressing common issues like precipitation in media and the critical design of appropriate vehicle controls. I've also drafted a DOT diagram that illustrates the compound dilution workflow to prevent solvent shock and ensure assay robustness. A detailed reference section is also in the works.

Diagramming Toxicity Pathway

I've crafted a DMSO toxicity pathway diagram, drawing on Yuan et al. and Galvao et al. to illustrate the sequence from DMSO exposure to caspase-independent apoptosis. This adds a visual component to the discussion on solvent toxicity. Additionally, I'm now making refinements to ensure the explanation of the dilution procedure includes a section on why this intermediate step is critical, building on my expertise.

Evaluating Solubility Risks

I'm now zeroing in on the risks of precipitation and localized cell lysis from this compound. To enhance the robustness of our protocol, I'll integrate quality control steps, particularly visual inspections via phase-contrast microscopy, to detect micro-precipitates. The rationale for this inclusion is based on the compound's structure, which also informs the solubility profile, and the citation of "Unexpected low-dose toxicity of the universal solvent DMSO" (Galvao et al., 2014) which is now in my reference list. I am working on how to write the relevant section.

Refining Diagrams and Checklist

I've completed the checklist and will include a note about solvent acidification, along with visual inspections, in the application note. I am also working on color-correcting the DOT diagrams for better contrast and readability.

Constructing Solvent Dilution Diagrams

I've finalized a detailed DOT diagram illustrating the experimental workflow, focusing on compound preparation to prevent localized solvent shock. I incorporated an intermediate dilution step using an aqueous phase, and clearly defined the vehicle control. This visual representation will be a key element for clarity in the application note. I also have added the caption.

Visualizing Toxic Pathway

I've updated the DMSO toxicity pathway diagram. It's now complete, illustrating the critical steps: mitochondrial damage, ROS production, AIF translocation, and caspase-independent apoptosis. The new version is now a ready-to-use visual resource for the application note. I am excited to share it.

Considering Compound Dissolution

I'm now integrating insights on the compound's structure, focusing on its potential for hydrogen bonding and protonation. I believe this influences solubility and optimal solvent choices. I'm structuring the application note to cover both the free base and hydrochloride salt forms, highlighting how the hydrochloride salt form enables bypassing DMSO toxicity by dissolving in water, which simplifies the protocol. I have a draft self-validating protocol and QC steps.

Confirming Resource Acquisition

I've secured the Verheijen 2019 article URL, accessible via nature.com or nih.gov, based on grounding tool results. I'm focusing on the nih.gov version. Excellent.

Refining Response Format

I'm now refining the format of the response, focusing on a clear and authoritative style suitable for senior scientists. I've finalized the outline, ensuring logical flow and content structure. The solvent selection matrix is being constructed, and I'm integrating data to address solvent toxicity, particularly DMSO, citing key literature. I am making DOT diagrams, too!

Validating Protocol Clarity

I'm now prioritizing clarity and self-validation within the protocol. I'm adding explicit causal explanations, like why the 10x dilution step is necessary (preventing protein precipitation). I am also checking DOT diagram color contrast. Finally, I'm ensuring all citations use the format and are fully listed at the end. I am also making sure every protocol is self-validating.

Elaborating Solubility Dynamics

I'm currently elaborating on compound solubility, highlighting 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol's characteristics. I'm focusing on the interplay of its chemical features: the oxane core, tertiary hydroxyl, and sterically hindered amine. I've noted the amine's pKa and the impact of protonation at pH 7.4. I'm also describing the potential for slow dissolution if supplied as a free base. I am going to add a validation checkpoint after critical steps in the protocol.

Assessing Solvent Toxicity

I am now focusing on refining the solvent considerations, particularly DMSO's toxicity, as I am drafting the master stock preparation protocol. Verheijen et al. (2019) is a key reference, and I'm integrating information about epigenetic and microRNA changes at even low DMSO concentrations. I'm also including Yuan et al. (2014) and Galvao et al. (2014) to address low-dose DMSO effects on mitochondrial function and apoptosis in sensitive cells. The protocol draft is progressing with clear steps.

Optimizing Diagrams & Tone

I'm now integrating the size attribute into DOT diagrams to maintain visual consistency and clarity, specifically using size="7.5,5" to ensure compatibility with constraints. I've also adopted a more professional tone, employing terminology like "solvation kinetics" and "transcriptomic artifacts" to resonate with a Senior Application Scientist.

Structuring Output Rigorously

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Method

Application Notes and Protocols for In Vivo Dosing of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing initial in vivo dosing parameters for the novel compound 3-(1-amino-2-methylpropan-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing parameters for the novel compound 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (CAS No. 1522661-31-9). Due to the limited publicly available data on the in vivo characteristics of this specific molecule, this guide emphasizes a foundational, step-by-step approach based on established principles of preclinical drug development. The protocols herein are designed to be a starting point for researchers, providing a systematic methodology for dose-range finding, tolerability assessment, and pharmacokinetic profiling. All recommendations are grounded in the principles of ethical and efficient animal use, aiming to maximize data acquisition while minimizing animal subjects.

Introduction and Preclinical Compound Profile

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is a small molecule with a yet-to-be-fully-characterized pharmacological profile. Structurally, it belongs to the class of amino alcohols. While specific biological targets and mechanisms of action are not extensively documented in the public domain, related amino alcohol structures have been investigated for a range of activities, including potential antidepressant effects and insecticidal properties.[1][2]

Chemical and Safety Profile:

PropertyValueSource
CAS Number 1522661-31-9[3]
Molecular Formula C8H17NO2Inferred from structure
Known Hazards Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[3]

Given the hazard classifications, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling the compound.[4][5] All procedures should be performed in a well-ventilated area or a chemical fume hood.

Foundational Principles for In Vivo Dosing of a Novel Compound

The journey from a novel chemical entity to a potential therapeutic requires a meticulous and systematic approach to in vivo testing. The absence of prior data for 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol necessitates a de novo determination of its biological activity and safety profile. The primary objectives of initial in vivo studies are to:

  • Establish a safe starting dose.

  • Determine the maximum tolerated dose (MTD).

  • Characterize the pharmacokinetic (PK) profile.

  • Identify a preliminary effective dose range.

This process is iterative and requires careful observation and data analysis at each stage.

Experimental Workflow for In Vivo Dose Determination

The following workflow provides a logical progression for establishing in vivo dosing guidelines for 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol.

G cluster_0 Phase 1: Pre-Dosing Preparation cluster_1 Phase 2: Dose-Range Finding and Safety cluster_2 Phase 3: Pharmacokinetic (PK) Profiling cluster_3 Phase 4: Preliminary Efficacy Evaluation A In Vitro Data Review (IC50/EC50, Cytotoxicity) B Dose Formulation Development (Solubility, Stability) A->B C Animal Model Selection (Species, Strain, Gender) B->C D Acute Toxicity Study (Dose Escalation, Clinical Observations) C->D E Maximum Tolerated Dose (MTD) Determination D->E F Single-Dose PK Study (Multiple Time Points) E->F G Analysis of PK Parameters (Cmax, Tmax, AUC, Half-life) F->G H Efficacy Study Design (Dose Selection Below MTD) G->H I Pharmacodynamic (PD) Endpoint Analysis H->I

Caption: Workflow for in vivo dose determination of a novel compound.

Detailed Protocols

Protocol 1: Dose Formulation

Objective: To prepare a stable and homogenous formulation of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol suitable for the chosen route of administration.

Materials:

  • 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

  • Vehicle (e.g., sterile saline, PBS, or a solution with a solubilizing agent like Tween 80 or DMSO, if necessary)

  • Sterile vials

  • Pipettes and tips

  • Vortex mixer

  • pH meter

Procedure:

  • Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. Start with aqueous-based vehicles like saline. If solubility is low, consider using co-solvents or suspending agents.

  • Vehicle Selection: Choose a vehicle that is well-tolerated by the animal model and does not interfere with the biological activity of the compound. For initial studies, a simple vehicle is preferred.

  • Preparation: a. Weigh the required amount of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol. b. Gradually add the vehicle while vortexing or sonicating to ensure complete dissolution or a fine suspension. c. If necessary, adjust the pH of the final formulation to a physiologically compatible range (typically pH 6.5-7.5). d. Sterile filter the solution if possible. For suspensions, ensure uniform mixing before each administration.

  • Stability Assessment: Assess the short-term stability of the formulation at room temperature and under refrigerated conditions to ensure consistent dosing throughout the study.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol that can be administered without causing unacceptable toxicity.[6]

Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a single gender to reduce variability in this initial study.

Procedure:

  • Group Allocation: Divide animals into small groups (n=3-5 per group). Include a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound to each group. The starting dose should be estimated from any available in vitro cytotoxicity data, using allometric scaling as a guide.[7] In the absence of in vitro data, a very low starting dose (e.g., 1-5 mg/kg) is recommended. Subsequent doses can be increased by a factor of 2-3.

  • Administration: The route of administration should align with the intended clinical route, if known. Common routes for initial studies include oral (PO), intraperitoneal (IP), or intravenous (IV).

  • Monitoring: Observe animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Key parameters to monitor include:

    • Changes in body weight

    • Appearance (piloerection, hunched posture)

    • Behavior (lethargy, agitation)

    • Food and water intake

  • MTD Definition: The MTD is often defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality or severe clinical signs.[8]

Protocol 3: Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol after a single administration.[7]

Animal Model: Use the same animal model as in the MTD study.

Procedure:

  • Dosing: Administer a single dose of the compound at a dose level well below the MTD.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration. The exact time points may need to be adjusted based on the expected absorption rate for the chosen route of administration.

  • Bioanalysis: Analyze the concentration of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

The half-life data is crucial for determining the appropriate dosing frequency for subsequent efficacy studies.[6]

Data Interpretation and Next Steps

The data gathered from these initial studies will form the basis for designing more complex and targeted efficacy studies.

G MTD MTD Data DoseSelection Informed Dose Selection for Efficacy Studies MTD->DoseSelection Sets Upper Dose Limit PK PK Data (t1/2, AUC) PK->DoseSelection Determines Dosing Frequency InVitro In Vitro Efficacy (EC50) InVitro->DoseSelection Suggests Target Exposure Level

Caption: Integration of data for efficacy study design.

For preliminary efficacy studies, select 3-4 dose levels below the MTD. The dosing frequency should be based on the compound's half-life to maintain adequate exposure. It is crucial to include both vehicle and positive control groups in efficacy studies to validate the experimental model.[8]

Conclusion

The provided protocols offer a robust framework for the initial in vivo characterization of 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol. Adherence to this systematic approach will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process. Researchers should remain vigilant for any unexpected findings and be prepared to adapt these general protocols based on the specific properties and biological effects of the compound.

References

  • NextSDS. 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available from: [Link]

  • Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Oxford Academic. In vitro and in vivo testing of new compounds. Available from: [Link]

  • ResearchGate. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Available from: [Link]

  • PubChem. 3-Amino-2-phenylpropan-1-ol. Available from: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

  • PubMed. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Available from: [Link]

  • MDPI. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Available from: [Link]

Sources

Application

Chromatographic separation techniques for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Application Dossier: Chromatographic Characterization and Enantiomeric Resolution of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Executive Summary & Physicochemical Profiling The molecule 3-(1-Amino-2-methylpropan-2-yl)oxan...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Dossier: Chromatographic Characterization and Enantiomeric Resolution of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Executive Summary & Physicochemical Profiling

The molecule 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a highly polar, aliphatic vicinal amino alcohol featuring a tetrahydropyran (oxane) scaffold[1]. In pharmaceutical development, the analysis of such compounds presents a trifecta of chromatographic challenges: high polarity, a basic primary amine, and the absence of a UV-absorbing chromophore. Furthermore, the presence of a stereocenter at the C3 position of the oxane ring necessitates rigorous enantiomeric resolution[2][3].

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is fundamentally incompatible with this molecule. The high polarity results in void-volume elution on C18 columns, while the primary amine causes severe peak tailing due to secondary ion-exchange interactions with residual surface silanols[4][5]. Consequently, this dossier outlines advanced, self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Polar Organic Chiral Chromatography , coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) [6][7][8].

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeaturePhysicochemical PropertyChromatographic Implication & Strategy
Primary Amine Highly basic (pKa ~10.5)Induces severe silanol tailing in RP-HPLC. Requires pH control and HILIC/Mixed-mode retention.
Aliphatic Scaffold Lacks conjugated π-electronsInvisible to standard UV detection. Mandates the use of CAD, ELSD, or ESI-MS.
Hydroxyl & Oxane Ring High Polarity (LogP < 1.0)Poor retention on hydrophobic stationary phases. Ideal for HILIC partitioning.
C3 Stereocenter Chiral moleculeExists as a racemic mixture. Requires a Chiral Stationary Phase (CSP) for enantioseparation.

Mechanistic Rationale & Method Development Workflow

To build a robust analytical method, the detection strategy must dictate the chromatographic mode. Because the analyte lacks a chromophore, CAD is selected for universal, mass-dependent achiral quantitation, while ESI-MS is utilized for high-sensitivity structural confirmation[8].

For achiral purity, HILIC is the premier choice. In HILIC, the mobile phase contains a high concentration of organic solvent (typically >70% acetonitrile), which immobilizes a water-rich layer on the polar stationary phase[4]. The polar amino alcohol partitions dynamically into this aqueous layer. By utilizing a zwitterionic stationary phase and an acidic buffer (pH 3.0), the primary amine is fully protonated, adding an electrostatic retention mechanism that yields sharp, symmetrical peaks[5].

Workflow A Target Analyte: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol B Physicochemical Profiling (High Polarity, Basic Amine, No Chromophore) A->B C Detection Strategy B->C D Chromatographic Mode B->D E Mass Spectrometry (ESI+) or Charged Aerosol Detection (CAD) C->E Overcomes lack of UV absorbance F HILIC Mode (Zwitterionic or Amide Column) D->F Achiral/Purity Analysis G Chiral Resolution (Immobilized Polysaccharide CSP) D->G Enantiomeric Separation

Figure 1: Decision tree for the chromatographic method development of polar aliphatic amino alcohols.

Protocol I: Achiral Quantitation via HILIC-CAD/MS

This protocol is engineered to provide baseline resolution of the target analyte from potential synthetic impurities while maintaining a self-validating system suitability standard.

Materials and Reagents
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm). Causality: The zwitterionic surface provides simultaneous hydrophilic partitioning and weak electrostatic repulsion/attraction, preventing the basic amine from overloading active sites.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Improves mass transfer kinetics and reduces mobile phase viscosity, sharpening the peak).

  • Injection Volume: 2 µL (Sample diluent must be at least 75% Acetonitrile to prevent solvent-mismatch peak distortion).

Table 2: HILIC Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Strategy
0.01090Equilibration / High retention
2.01090Isocratic hold to focus the analyte band
8.04060Linear gradient to elute strongly retained polar impurities
10.04060Column wash
10.11090Return to initial conditions
15.01090Re-equilibration
Detection Parameters (CAD & MS)
  • CAD Settings: Evaporator temperature set to 35 °C. Data collection rate at 10 Hz. Rationale: 35 °C ensures complete volatilization of the highly organic mobile phase without risking thermal degradation or premature evaporation of the semi-volatile amino alcohol.

  • MS Settings (Alternative/Orthogonal): Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]+ precursor ion.

Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Hydrogen Bonding) Mobile->WaterLayer Dynamic Partitioning StatPhase Stationary Phase (Zwitterionic / Amide) WaterLayer->StatPhase Surface Adsorption Analyte Amino Alcohol Analyte Analyte->WaterLayer Hydrophilic Partitioning Analyte->StatPhase Electrostatic & H-Bonding

Figure 2: Tri-modal retention mechanism of amino alcohols in HILIC chromatography.

Protocol II: Enantiomeric Resolution via Polar Organic Chiral Chromatography

Because 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol possesses a stereocenter at the C3 position, separating its enantiomers is critical for pharmacological safety and efficacy[2]. Traditional normal-phase chiral chromatography (using Hexane/IPA) is incompatible with CAD/MS detection due to poor ionization and background noise. Therefore, a Polar Organic Mode (POM) approach is utilized.

Materials and Reagents
  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG, 4.6 x 150 mm, 5 µm). Causality: Immobilized polysaccharide columns tolerate 100% polar organic solvents. The carbamate linkages in the amylose backbone form transient, stereoselective hydrogen bonds with the primary amine and hydroxyl groups of the analyte[9].

  • Isocratic Mobile Phase: 100% Methanol containing 0.1% Formic Acid and 0.1% Ammonium Formate. Rationale: The volatile acidic additives ensure the primary amine remains protonated for optimal peak shape while maintaining total compatibility with CAD and MS detectors.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Lower temperatures generally enhance chiral recognition and increase the resolution factor, Rs).

  • Injection Volume: 5 µL

System Suitability & Quality Control Metrics

To ensure the trustworthiness and self-validating nature of these protocols, the system must meet the following empirical criteria before sample analysis begins.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Factor (k') > 2.0 (HILIC)Confirms the analyte is sufficiently retained beyond the void volume, ensuring it is separated from unretained salts.
Tailing Factor (Tf) < 1.5Validates that secondary interactions (e.g., silanol ion-exchange) are effectively suppressed by the buffer.
Chiral Resolution (Rs) > 1.5 (Baseline)Guarantees precise integration and quantitation of the individual (R) and (S) enantiomers.
Injection Precision %RSD < 2.0% (n=5)Ensures the CAD electrometer or MS ionization source is stable and reproducible.

References

  • 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information. NextSDS. 1

  • Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem. 2

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. National Institutes of Health (NIH). 3

  • Mixed-Mode Chromatography—A Review. LCGC International. 4

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. BenchChem. 5

  • A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column. Taylor & Francis. 6

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector. National Institutes of Health (NIH). 7

  • Charged Aerosol Detection Bibliography. ThermoFisher Scientific. 8

Sources

Method

Formulation Strategies for the Delivery of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Overcoming Hydrophilicity and Rapid Clearance

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a highly polar, low-molecular-weight (173.25 g/mol ) bioactive building block [1]. Its molecular architecture—featuring a primary amine, a tertiary alcohol, and a tetrahydropyran (oxane) ring—renders it highly water-soluble but severely limits its passive permeability across lipid bilayers. In a physiological context, administering such hydrophilic, amine-containing small molecules typically results in rapid systemic clearance and sub-therapeutic intracellular accumulation.

To overcome these pharmacokinetic bottlenecks, this application note details two field-proven nanocarrier formulation strategies: Active Loading into Liposomes and Double Emulsion Polymeric (PLGA) Nanoparticles .

Physicochemical Profiling & Formulation Rationale

As formulation scientists, our methodology must be dictated by the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Table 1 outlines the causality between the compound's structure and our selected delivery systems.

Table 1: Physicochemical Profile & Formulation Implications

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 173.25 g/mol Small size allows rapid diffusion; prone to leakage from nanocarriers if not chemically trapped.
Functional Groups Primary amine (-NH2), Tertiary -OH, Oxane ringThe amine acts as a weak base (pKa ~9.5), making it an ideal candidate for active liposomal loading via transmembrane ion gradients.
Aqueous Solubility High (Hydrophilic)Standard O/W emulsions will fail (drug partitions into the external water phase). Requires a W/O/W double emulsion to sequester the drug.

Strategy 1: Liposomal Encapsulation via Transmembrane Ammonium Sulfate Gradient

Mechanistic Causality

Passive encapsulation of hydrophilic molecules typically yields poor encapsulation efficiencies (EE < 10%). However, because 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol contains a primary amine, it can be actively loaded into pre-formed liposomes using an ammonium sulfate gradient [2].

The mechanism relies on the unprotonated (neutral) fraction of the amine diffusing across the hydrophobic lipid bilayer into the aqueous core. Inside the core, the high concentration of ammonium sulfate acts as a chemical trap. Ammonium ( NH4+​ ) dissociates into ammonia ( NH3​ ) and a proton ( H+ ). The neutral NH3​ rapidly diffuses out of the liposome, leaving the proton behind and acidifying the core. The incoming amine drug is protonated by this acidic environment and forms an insoluble salt with the sulfate anion, driving continuous influx and achieving EE > 90%.

ActiveLoading Ext External Phase (pH 7.4) Neutral Drug Membrane Lipid Bilayer (Hydrophobic Barrier) Ext->Membrane Diffusion Int Internal Core (Ammonium Sulfate) NH4+ ⇌ NH3 + H+ Membrane->Int Enters Core Int->Ext NH3 Efflux (Drives Gradient) Trapped Trapped Drug (Protonated Salt) Int->Trapped Protonation & Precipitation

Caption: Mechanism of active loading via transmembrane ammonium sulfate gradient.

Protocol: Active Loading (Self-Validating Workflow)

Phase A: Preparation of Blank Liposomes

  • Lipid Film Formation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration: Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 65°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs 10 times through a 100 nm polycarbonate membrane at 65°C using a thermojacketed extruder.

    • IPQC Validation: Measure size via Dynamic Light Scattering (DLS). Proceed only if Z-average is 90-120 nm with a Polydispersity Index (PDI) < 0.1.

Phase B: Gradient Establishment & Active Loading 4. Dialysis (Gradient Formation): Dialyze the extruded liposomes against HEPES buffered saline (10 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove external ammonium sulfate.

  • IPQC Validation: Measure external pH and conductivity. A stable pH of 7.4 and baseline conductivity confirms the removal of external salts and the successful establishment of the transmembrane gradient.

  • Drug Loading: Incubate the dialyzed liposomes with an aqueous solution of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (Drug-to-Lipid mass ratio of 1:10) at 60°C for 45 minutes.

  • Purification: Remove unencapsulated drug via size exclusion chromatography (e.g., Sephadex G-50 column) equilibrated with HEPES buffer.

Strategy 2: Polymeric Nanoparticles via W/O/W Double Emulsion

Mechanistic Causality

For sustained release applications, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are the gold standard. However, a traditional single emulsion (O/W) method fails for highly water-soluble drugs like our target compound, as the drug rapidly escapes into the continuous aqueous phase during solvent evaporation. A Water-in-Oil-in-Water (W/O/W) double emulsion solves this by dissolving the drug in a primary internal aqueous phase (W1), which is then dispersed in an organic polymer solution (O), and finally re-emulsified in a large external aqueous phase (W2) [3].

WOWEmulsion W1 Aqueous Phase 1 (W1) Drug in Water W1_O Primary Emulsion (W1/O) Sonication W1->W1_O O Organic Phase (O) PLGA in DCM O->W1_O WOW Secondary Emulsion (W1/O/W2) Homogenization W1_O->WOW W2 Aqueous Phase 2 (W2) PVA Stabilizer W2->WOW Evap Solvent Evaporation & Hardening WOW->Evap NP Purified PLGA NPs Centrifugation & Wash Evap->NP

Caption: Step-by-step workflow for formulating W/O/W double emulsion PLGA nanoparticles.

Protocol: W/O/W Double Emulsion (Self-Validating Workflow)
  • Primary Emulsion (W1/O): Dissolve 50 mg of PLGA (50:50, MW 30-60 kDa) in 2 mL of Dichloromethane (DCM) to form the Organic Phase (O). Dissolve 5 mg of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in 0.5 mL of distilled water to form the Internal Aqueous Phase (W1). Add W1 to O and sonicate at 40% amplitude for 60 seconds on ice.

    • IPQC Validation: Visual inspection. The primary emulsion must be opaque and milky white without rapid phase separation. If phase separation occurs within 1 minute, sonication energy was insufficient; discard and repeat.

  • Secondary Emulsion (W1/O/W2): Rapidly transfer the primary emulsion into 10 mL of an external aqueous phase (W2) containing 1% (w/v) Polyvinyl Alcohol (PVA) as a surfactant stabilizer. Homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • Solvent Evaporation: Transfer the secondary emulsion to a beaker containing 20 mL of 0.5% PVA solution. Stir magnetically at 400 rpm for 3-4 hours at room temperature to evaporate the DCM and harden the nanoparticles.

    • IPQC Validation: Monitor the odor of DCM. The process is complete when the organic solvent odor is undetectable, indicating complete polymer precipitation and particle hardening.

  • Collection & Washing: Centrifuge the suspension at 15,000 × g for 20 minutes. Discard the supernatant, resuspend the pellet in ultrapure water, and repeat twice to remove residual PVA and unencapsulated drug. Lyophilize with a cryoprotectant (e.g., 5% sucrose) for long-term storage.

Analytical Characterization & Expected Outcomes

To ensure the formulations meet rigorous pharmaceutical standards, the following critical quality attributes (CQAs) should be evaluated post-production.

Table 2: Expected Formulation Metrics

ParameterAnalytical MethodActive Loaded LiposomesW/O/W PLGA NPs
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 120 nm150 - 250 nm
Polydispersity Index (PDI) DLS< 0.10 (Highly uniform)< 0.20 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-10 to -20 mV (PEGylated)-20 to -30 mV (PLGA carboxyls)
Encapsulation Efficiency HPLC / LC-MS (Indirect Method)> 85%40 - 60%
Release Kinetics Dialysis Bag Method (pH 7.4, 37°C)Minimal burst, stable for daysInitial burst (~15%), sustained over weeks

References

  • Active Loading Mechanism: Haran, G., et al. (1993). "Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases." Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link][1]

  • Double Emulsion Protocol Standards: Bilgin, A., et al. (2025). "Scalable Manufacturing Method for Model Protein-Loaded PLGA Nanoparticles: Biocompatibility, Trafficking and Release Properties." Pharmaceutics (MDPI). Available at:[Link][2]

Sources

Application

Application Note: Standardized Protocol for the Preparation and Handling of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Stock Solutions

Introduction 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, peptidomimetic synthesis, and drug discovery[1]. St...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, peptidomimetic synthesis, and drug discovery[1]. Structurally, it features a tetrahydropyran (oxan) ring, a tertiary alcohol, and a primary aliphatic amine. The presence of the primary amine makes the molecule highly polar and basic. Proper preparation, handling, and storage of its stock solutions are critical. Without strict protocols, researchers risk compound degradation, inaccurate molarity, and irreproducibility in downstream biochemical assays or synthetic coupling reactions.

This application note provides a self-validating, step-by-step methodology for preparing robust stock solutions, grounded in the physicochemical behavior of aliphatic amines in organic and aqueous environments.

Physicochemical Properties & Quantitative Data

Understanding the quantitative properties of the compound is the first step in designing a reliable solubilization strategy. The primary aliphatic amine dictates the molecule's pH-dependent solubility and its reactivity profile.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
CAS Number 1522661-31-9[1]
Molecular Formula C9H19NO2[2]
Molecular Weight 173.25 g/mol [2]
Monoisotopic Mass 173.14 Da[3]
Predicted pKa (Amine) ~10.5[4]
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Solvent Selection & Mechanistic Rationale

Why Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is the industry standard for small-molecule stock solutions due to its high dielectric constant (~46.7) and broad solvating power[5]. However, primary aliphatic amines are nucleophilic and highly susceptible to degradation if handled improperly. DMSO is hygroscopic; if it absorbs atmospheric moisture, it facilitates the reaction of the primary amine with dissolved CO₂ to form carbamates, or leads to amine oxidation.

Causality in Experimental Choice: To prevent this, anhydrous DMSO (≤0.2% water content) must be used, and solutions must be prepared and sealed under an inert atmosphere (Argon or Nitrogen)[5]. Furthermore, amber glass vials are strictly recommended over plastic microcentrifuge tubes, as aliphatic amines can leach plasticizers (e.g., phthalates) from non-inert plastics, introducing critical artifacts into LC-MS and biochemical assays.

Aqueous Buffer Behavior

The primary aliphatic amine group has a predicted pKa of approximately 10.5[4]. In standard physiological buffers (pH 7.4), the amine is predominantly protonated (-NH₃⁺). This ionization state significantly enhances its aqueous solubility. When diluting the DMSO stock into aqueous media, it is critical to ensure the buffer capacity is sufficient to handle the basicity of the amine without causing a localized pH spike.

pH_Effect Amine Aliphatic Amine (pKa ~ 10.5) Low_pH Physiological/Acidic pH (pH < 9.0) Amine->Low_pH High_pH Basic pH (pH > 11.0) Amine->High_pH Protonated Protonated Form (-NH3+) High Aqueous Solubility Low_pH->Protonated Deprotonated Free Base (-NH2) Lipophilic, DMSO Soluble High_pH->Deprotonated

Caption: Effect of pH on the ionization state and solubility profile of the aliphatic amine group.

Experimental Protocol

Materials Required
  • 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (Solid powder)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Analytical balance (precision 0.01 mg)

  • Amber glass HPLC vials with PTFE-lined caps

  • Argon or Nitrogen gas line

  • Bath sonicator

Molarity Calculations

To prepare standard stock solutions, use the following mass-to-volume conversions based on the molecular weight of 173.25 g/mol [2].

Table 2: Standard Stock Preparation (in 1.0 mL Anhydrous DMSO)

Target ConcentrationMass Required (mg)Solvent Volume (mL)
10 mM 1.73 mg1.0 mL
50 mM 8.66 mg1.0 mL
Step-by-Step Preparation Workflow
  • Equilibration : Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Rationale: This prevents ambient moisture condensation on the hygroscopic amine powder.

  • Weighing : Rapidly weigh the required mass (e.g., 8.66 mg for a 50 mM stock) into a clean, dry amber glass vial.

  • Solubilization : Add exactly 1.0 mL of anhydrous DMSO. Cap the vial immediately.

  • Mixing : Vortex the solution for 30–60 seconds. If the solid does not fully dissolve, place the vial in a bath sonicator at room temperature for 2–5 minutes until a clear, homogeneous solution is achieved. Rationale: Do not heat the solution, as elevated temperatures can accelerate DMSO-mediated oxidation of the amine.

  • Aliquoting : Divide the master stock into 50 µL or 100 µL single-use aliquots in amber glass vials. Rationale: Repeated freeze-thaw cycles introduce moisture. Single-use aliquots preserve absolute chemical integrity.

  • Purging and Sealing : Gently overlay the headspace of each vial with a stream of Argon or Nitrogen gas before sealing tightly with PTFE-lined caps.

  • Storage : Store the aliquots at -20°C or -80°C. Protect from light and moisture.

Workflow Start Solid Compound (CAS 1522661-31-9) Weigh Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purged) Weigh->Solvent Mix Vortex & Sonicate (Room Temp) Solvent->Mix QC Quality Control (LC-MS: m/z 174.15) Mix->QC Aliquot Aliquoting (Single-use vials) QC->Aliquot Store Storage (-20°C to -80°C) Aliquot->Store

Caption: Workflow for the preparation, QC validation, and storage of compound stock solutions.

Analytical Quality Control (QC) & Troubleshooting

To validate the integrity of the stock solution, it is highly recommended to perform Liquid Chromatography-Mass Spectrometry (LC-MS) using an Electrospray Ionization (ESI) source prior to long-term storage or critical assays.

  • Expected Adducts : The compound readily forms a protonated molecular ion[M+H]⁺ at m/z 174.15[3].

  • Degradation Monitoring : Monitor for peaks at +16 Da (oxidation) or +44 Da (carbamate formation via CO₂ adducts).

Common Troubleshooting Scenarios:

  • Precipitation upon Aqueous Dilution : If the compound precipitates when the DMSO stock is added to an aqueous buffer, the buffer's pH may be too high (deprotonating the amine and reducing aqueous solubility). Ensure the assay buffer is between pH 7.0 and 8.0. Pre-warm the buffer to 37°C before adding the DMSO stock dropwise with continuous vortexing.

  • Loss of Molarity/Activity over Time : If the stock solution turns yellow over time, oxidation has occurred. Discard the aliquot and prepare a fresh batch. Ensure future batches are strictly purged with Argon.

References

  • NextSDS. "3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][1]

  • PubChemLite. "3-(1-amino-2-methylpropan-2-yl)oxan-3-ol (C9H19NO2) Mass Spectrometry Adducts." Université du Luxembourg. Available at:[Link][3]

  • China Amines. "Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety." Available at:[Link][5]

Sources

Method

Application Note: Utilizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (AMPO) as a Chemical Probe in BACE1 Fragment-Based Drug Discovery Assays

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Fragment-Based Drug Discovery (FBDD), Enzymatic Inhibition Assays, Surface Plasmon Resonance (SPR), X-Ray Crystallogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Applications: Fragment-Based Drug Discovery (FBDD), Enzymatic Inhibition Assays, Surface Plasmon Resonance (SPR), X-Ray Crystallography.

Introduction & Mechanistic Rationale

The compound 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (hereafter referred to as AMPO ) is a highly sp³-hybridized, three-dimensional chemical building block. With a molecular weight of 173.25 Da, 12 heavy atoms, 3 hydrogen bond donors, and 3 hydrogen bond acceptors, AMPO perfectly adheres to the "Rule of 3," making it an ideal probe for Fragment-Based Drug Discovery (FBDD).

FBDD has proven exceptionally effective for challenging targets like β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) , where traditional high-throughput screening often yields highly lipophilic, non-drug-like hits ( [1]). BACE1 is an aspartyl protease responsible for the rate-limiting step in the production of amyloid-β (Aβ) peptides, the primary constituents of amyloid plaques in Alzheimer's disease.

The Causality of Probe Design: AMPO is engineered to exploit the specific topography of the BACE1 active site:

  • Primary Amine: At physiological pH, the primary amine is protonated. This acts as a critical anchor, forming a strong electrostatic salt bridge with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1. This interaction is a well-documented prerequisite for potent orthosteric BACE1 inhibition ( [2]).

  • Tertiary Alcohol: Provides a secondary hydrogen-bonding interaction, stabilizing the "flap" region (residues 67–77) of the enzyme in a closed conformation.

  • Oxane (Tetrahydropyran) Ring: Projects into the hydrophobic S1 subpocket, providing a rigid 3D scaffold that vectors subsequent medicinal chemistry elaborations toward the S2' and S3 pockets.

BACE1 Signaling & Inhibition Pathway

To contextualize the use of AMPO, the diagram below illustrates the amyloidogenic pathway and the specific intervention point of the fragment probe.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ (Soluble Ectodomain) BACE1->sAPPb Releases C99 C99 (Membrane Bound) BACE1->C99 Generates AMPO AMPO Probe (Fragment Inhibitor) AMPO->BACE1 Inhibits (Asp32/Asp228) Gamma γ-Secretase C99->Gamma Processed by Abeta Amyloid-β (Aβ) Peptides Gamma->Abeta Produces

Caption: The Amyloidogenic Pathway demonstrating AMPO's targeted inhibition of BACE1.

Fragment-Based Drug Discovery (FBDD) Workflow

Because fragment probes like AMPO typically exhibit low binding affinities (high micromolar to low millimolar range), their validation requires a highly sensitive, orthogonal workflow.

FBDD_Workflow Step1 Fragment Library Screening Step2 Primary Assay (FRET IC50) Step1->Step2 Hit ID Step3 Orthogonal Validation (SPR Kd) Step2->Step3 Active Step4 Structural Biology (X-ray Soaking) Step3->Step4 Confirmed Binding Step5 Hit-to-Lead Optimization Step4->Step5 3D Guidance

Caption: Orthogonal FBDD workflow for validating the AMPO chemical probe.

Experimental Protocols

Primary Screening: FRET-Based Enzymatic Inhibition Assay

This assay utilizes a synthetic peptide substrate containing the "Swedish" mutation (Lys-Met/Asn-Leu) of APP, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage by BACE1 restores fluorescence ( [3]).

Self-Validating System: You must include a "No-Enzyme Control" to verify that fluorescence generation is strictly BACE1-dependent and not due to compound auto-fluorescence or substrate auto-hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5, 50 mM NaCl, 0.05% CHAPS).

    • Causality: BACE1 is a lysosomal/endosomal enzyme with an acidic pH optimum. CHAPS prevents non-specific aggregation of the AMPO fragment, a common source of false positives in FBDD.

  • Compound Plating: Dispense 10 µL of AMPO (titrated from 2 mM down to 10 µM in 1% DMSO) into a 384-well black microplate.

    • Causality: Black walls absorb scattered light, significantly reducing well-to-well crosstalk and lowering background noise in the FRET readout.

  • Enzyme Addition: Add 10 µL of recombinant human BACE1 ectodomain (final concentration: 10 nM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the low-affinity fragment to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration: 250 nM) to initiate the reaction.

  • Kinetic Readout: Read fluorescence continuously for 45 minutes at Ex/Em = 340 nm / 490 nm using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Orthogonal Validation: Surface Plasmon Resonance (SPR) Binding Assay

SPR is mandatory to confirm that the enzymatic inhibition observed in the FRET assay is due to direct, reversible binding (measuring the dissociation constant, Kd​ ).

Step-by-Step Methodology:

  • Immobilization: Immobilize the BACE1 ectodomain onto a CM5 sensor chip using standard amine coupling at pH 4.5.

    • Causality: BACE1 has an isoelectric point (pI) of ~5.2. Coupling at pH 4.5 ensures the protein is positively charged, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix of the CM5 chip prior to covalent NHS/EDC crosslinking.

  • Running Buffer: Equilibrate the system with HBS-P buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) containing 5% DMSO.

    • Causality: Exact DMSO matching between the running buffer and the injected samples is critical. Even a 0.1% mismatch in DMSO concentration will cause massive bulk refractive index shifts, masking the small response units (RU) generated by a 173 Da fragment.

  • Injection: Inject AMPO at concentrations ranging from 31.25 µM to 2 mM at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Analysis: Fit the steady-state binding levels (Req) against concentration using a 1:1 Langmuir binding model to extract the Kd​ .

Structural Biology: X-Ray Crystallography Fragment Soaking

To guide hit-to-lead optimization, the exact binding vector of AMPO must be resolved.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-BACE1 crystals using the hanging-drop vapor diffusion method in a precipitant solution of 20% PEG 8000 and 0.1 M Sodium Cacodylate (pH 6.5).

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 25 mM AMPO and 20% (v/v) glycerol. Soak for 24 hours.

    • Causality: Fragments exhibit low binding affinities. A high soaking concentration (25 mM) drives the binding equilibrium toward the formation of the protein-ligand complex, ensuring high occupancy for clear electron density resolution. Glycerol acts as a cryoprotectant to prevent ice crystal formation during liquid nitrogen freezing.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

Quantitative Data Presentation

The table below summarizes the expected assay metrics when utilizing AMPO as a probe, compared against a baseline fragment and a mature clinical candidate. AMPO demonstrates excellent Ligand Efficiency (LE), confirming its utility as a high-quality starting point for drug design.

CompoundMolecular Weight (Da)IC₅₀ (FRET Assay) Kd​ (SPR Assay)Ligand Efficiency (LE)*Primary Binding Mode
AMPO (Fragment Probe) 173.25450 µM320 µM0.38 kcal/mol/HAAsp32/Asp228 Salt Bridge
Reference Amidine Fragment 135.15850 µM700 µM0.35 kcal/mol/HAAsp32/Asp228 Salt Bridge
Verubecestat (Clinical Lead) 409.412.2 nM1.8 nM0.31 kcal/mol/HAExtended S1-S3 Pocket

*Ligand Efficiency (LE) is calculated as ΔG/NHA​ (where NHA​ is the number of heavy atoms). An LE > 0.30 is considered highly favorable for FBDD.

References

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Chemistry (2022). URL:[Link]

  • Fragment Binding to β-Secretase 1 without Catalytic Aspartate Interactions Identified via Orthogonal Screening Approaches. ACS Omega (2017). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Welcome to the technical support guide for the synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to help you improve your reaction yield and purity by addressing common challenges encountered in the laboratory.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that may arise during the synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, which is typically achieved through the nucleophilic addition of a Grignard reagent to an epoxide. The key reaction involves the ring-opening of an oxirane derivative.

Problem 1: Low to No Product Formation

Question: My reaction is yielding very little or no 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. What are the likely causes and how can I fix this?

Answer: Low or no product yield in a Grignard reaction is a common issue that often points to problems with the Grignard reagent itself or the reaction conditions.

Potential Cause A: Inactive Grignard Reagent The Grignard reagent is highly sensitive to moisture and air. Exposure to either will cause it to decompose, rendering it ineffective for the reaction.

Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool under a stream of inert gas.[1]

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[1] THF is often preferred as it can better solvate the Grignard reagent.[1]

  • Reagent Quality: Use high-quality magnesium turnings and alkyl halide.

Potential Cause B: Inactive Magnesium Surface A layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation.[1]

Solution:

  • Activation of Magnesium: Activate the magnesium surface prior to the addition of the alkyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color indicates the reaction has initiated.[1]

Potential Cause C: Incorrect Reaction Temperature The addition of the Grignard reagent to the epoxide is typically exothermic. If the temperature is too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.

Solution:

  • Controlled Addition: Add the Grignard reagent to the epoxide solution dropwise at a controlled temperature, typically between 0 °C and room temperature. Use an ice bath to manage the exotherm.

Problem 2: Presence of Significant Byproducts

Question: My final product is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

Answer: The most common byproduct in this synthesis is a homocoupling product from the Grignard reagent (Wurtz-type coupling). Other side reactions can also occur depending on the specific epoxide and reaction conditions.

Potential Cause A: Wurtz Coupling The Grignard reagent can react with the unreacted alkyl halide to form a dimer.[1]

Solution:

  • Slow Addition: Add the alkyl halide dropwise to the magnesium turnings during the Grignard reagent preparation. This maintains a low concentration of the alkyl halide, minimizing the coupling reaction.[1]

Potential Cause B: Regioselectivity Issues In the case of an unsymmetrical epoxide, the Grignard reagent can attack either of the two carbon atoms of the epoxide ring. For Grignard reactions, the attack generally occurs at the less sterically hindered carbon atom.[2][3][4]

Solution:

  • Choice of Epoxide: If possible, use a symmetrical epoxide to avoid issues of regioselectivity. If an unsymmetrical epoxide must be used, be aware that a mixture of regioisomers may be formed.

  • Copper Catalysis: The use of a copper catalyst, such as copper(I) chloride, can improve the regioselectivity of the epoxide ring-opening with Grignard reagents.[5]

Problem 3: Difficulties in Product Purification

Question: I am struggling to purify the final amino alcohol product. What are the recommended purification techniques?

Answer: The purification of amino alcohols can be challenging due to their polarity and potential to chelate with metal ions.

Potential Cause: High Polarity and Water Solubility The presence of both an amino and a hydroxyl group makes the target molecule quite polar and potentially water-soluble, which can complicate extractions.

Solution:

  • Aqueous Workup: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), perform multiple extractions with an appropriate organic solvent.[1]

  • Salt Formation and Crystallization: Convert the amino alcohol into a salt (e.g., hydrochloride or oxalate) to facilitate crystallization.[6][7] The purified salt can then be neutralized to regenerate the free amino alcohol.

  • Column Chromatography: If necessary, use column chromatography on silica gel. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) can help to prevent streaking and improve separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of a tertiary alcohol from an epoxide and a Grignard reagent?

A1: The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring.[3][8] This results in the opening of the three-membered ring and the formation of a magnesium alkoxide intermediate.[8] Subsequent protonation during the aqueous workup yields the final alcohol product.[2][9] This is an SN2-type reaction, leading to an inversion of stereochemistry at the site of attack if the carbon is a stereocenter.[8][9]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot will indicate that the reaction is proceeding.

Q3: What are the safety precautions I should take when working with Grignard reagents?

A3: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. Always handle them under a dry, inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that a fire extinguisher suitable for reactive metals is readily available.

Q4: Can I use a different organometallic reagent instead of a Grignard reagent?

A4: Yes, other organometallic reagents, such as organolithium compounds, can also be used to open epoxides and form alcohols.[10] Organolithium reagents are generally more reactive than Grignard reagents. The choice of reagent will depend on the specific requirements of your synthesis.

III. Optimized Experimental Protocol

This protocol provides a general guideline for the synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. It is crucial to adapt the specific quantities and conditions based on the scale of your reaction and the specific starting materials used.

Step 1: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the appropriate alkyl halide in anhydrous diethyl ether or THF via the dropping funnel.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with the Epoxide

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the epoxide starting material in anhydrous diethyl ether or THF.

  • Cool the epoxide solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the epoxide solution via a cannula or dropping funnel.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly adding a cold, saturated aqueous solution of ammonium chloride.[1]

Step 3: Workup and Purification

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization (potentially after salt formation) or column chromatography.[6][]

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway AlkylHalide Alkyl Halide Grignard Grignard Reagent AlkylHalide->Grignard Anhydrous Ether/THF Magnesium Magnesium Magnesium->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Epoxide Epoxide Epoxide->Intermediate Product 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Intermediate->Product H+ Workup Aqueous Workup (e.g., NH4Cl)

Caption: Synthetic route to the target amino alcohol.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Product Yield Check_Grignard Check Grignard Reagent Integrity Start->Check_Grignard Check_Conditions Verify Reaction Conditions Start->Check_Conditions Anhydrous Strict Anhydrous Conditions? Check_Grignard->Anhydrous Mg_Activation Magnesium Activated? Check_Grignard->Mg_Activation Temp_Control Proper Temperature Control? Check_Conditions->Temp_Control Solution_Anhydrous Use dry glassware & solvents. Anhydrous->Solution_Anhydrous No Solution_Mg Activate Mg with I2. Mg_Activation->Solution_Mg No Solution_Temp Use ice bath for addition. Temp_Control->Solution_Temp No

Caption: Troubleshooting guide for low product yield.

V. Quantitative Data Summary

ParameterCondition 1Condition 2 (Optimized)Yield (%)Reference
Solvent Diethyl EtherTetrahydrofuran (THF)Increased[1]
Mg Activation NoneIodine crystalSignificantly Increased[1]
Addition of Alkyl Halide RapidDropwiseIncreased[1]
Catalyst NoneCuClImproved Regioselectivity[5]

VI. References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Available from: [Link]

  • Process for the purification of an aminoalcohol. Google Patents. Available from:

  • Synthesis and Structure of Alcohols. University of Calgary. Available from: [Link]

  • Synthesis of Alcohols via the Grignard Reaction. YouTube. Available from: [Link]

  • Grignard Reaction of Epoxides. Organic Chemistry Tutor. Available from: [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Available from: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. Available from: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • How to Deal with Grignard + Epoxide Reactions. YouTube. Available from: [Link]

  • The Grignard Reaction of Epoxides. Chemistry Steps. Available from: [Link]

  • Reaction involving opening of epoxides. Chemistry Stack Exchange. Available from: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Process for the preparation of amino-alcohols. Google Patents. Available from:

  • Reactions of Epoxides - Nucleophilic Ring Opening. OpenOChem Learn. Available from: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. ACS Publications. Available from: [Link]

Sources

Optimization

Troubleshooting 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol precipitation in aqueous media

Welcome to the Technical Support Center for molecular building blocks and active pharmaceutical ingredient (API) intermediates. This hub is specifically designed to address the complex physicochemical behavior of 3-(1-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular building blocks and active pharmaceutical ingredient (API) intermediates. This hub is specifically designed to address the complex physicochemical behavior of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in aqueous formulations.

Because this molecule features a basic primary amine, a tertiary alcohol, and a hydrophobic oxane (tetrahydropyran) ring, its solubility is highly dynamic. Below, you will find a diagnostic hub, deep-dive troubleshooting Q&As, a physicochemical data matrix, and self-validating rescue protocols.

Diagnostic Hub: Precipitation Decision Tree

Use the flowchart below to rapidly diagnose the root cause of your precipitation event based on your current media conditions.

Troubleshooting A Precipitation Detected: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol B Measure Aqueous Media pH A->B C pH ≥ 7.0 (Neutral to Alkaline) B->C High pH D pH < 7.0 (Acidic) B->D Low pH E Free Base Formation (Amine Deprotonation) C->E F Salting-Out Effect (Electrolyte Overload) D->F G Titrate with HCl or Add Tween 80 E->G Rescue H Dilute Buffer or Switch to Volatile Salts F->H Rescue

Diagnostic flowchart for troubleshooting 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol precipitation.

Deep-Dive Q&A: Troubleshooting Guide

Q1: Why does my compound crash out immediately when I transfer it from a stock solution into a physiological assay buffer (pH 7.4)? Mechanistic Rationale: This is a classic case of pH-dependent solubility characteristic of weakly basic compounds. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol contains a primary aliphatic amine with an estimated pKa around 9.5–10.0. In acidic media, the amine is protonated (ammonium cation), making it highly water-soluble. However, as you approach physiological pH (7.4), a significant fraction of the molecule transitions to the un-ionized "free base" form. Weakly basic drugs exhibit a complex solubility pattern where they favor ionization and solubilization at low pH, but are highly prone to precipitation in neutral or basic environments due to the drastically lower aqueous solubility of their neutral species[1]. The bulky gem-dimethyl group and the oxane ring make the free base highly hydrophobic, driving rapid supersaturation and precipitation.

Q2: I am working at an acidic pH (pH 4.0) where the amine should be fully protonated, but I still observe a cloudy suspension. What is happening? Mechanistic Rationale: If the pH is well below the pKa, the precipitation is likely driven by the salting-out effect (Setschenow effect). If your pH 4.0 buffer contains high concentrations of electrolytes (e.g., >100 mM phosphate or high NaCl), these inorganic ions aggressively compete for the water of hydration. This increases the cavity formation energy cost for the organic solute, forcing the hydrophobic oxane and alkyl groups out of the aqueous phase. The aqueous solubility of active pharmaceutical ingredient (API) salts can decrease by approximately 45% per mole of added electrolyte due to this phenomenon[2].

Q3: I cannot change the pH because I am running a live-cell assay. How can I rescue the solubility of this compound? Mechanistic Rationale: You must bypass the thermodynamic limits of the free base by using micellar solubilization. Adding a non-ionic surfactant like Tween 80 can encapsulate the lipophilic free base within the hydrophobic core of its micelles. Caution: Do not use high concentrations of hydrophilic polymers like PEG 400 to fix this. While PEG is a common co-solvent, it undergoes massive solvation in water, which ironically reduces water's capacity to dissolve your target molecule, often worsening precipitation via the salting-out effect[3]. Stick to micelle-forming surfactants (like Tween 80 or Poloxamer) rather than highly hygroscopic polymers.

Quantitative Data Matrix

To aid in formulation planning, the following table summarizes the physicochemical state of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol across various aqueous environments.

Media pH RangeDominant Molecular SpeciesRelative Aqueous SolubilityPrimary Precipitation Risk FactorRecommended Formulation Mitigation
pH < 5.0 Fully Protonated (Ammonium Salt)Very High (>50 mg/mL)Salting-out (if buffer >150 mM)Keep electrolyte concentration <50 mM.
pH 5.0 – 7.0 Protonated (Ammonium Salt)High (10 - 50 mg/mL)Temperature drops (Cold shock)Warm media to 37°C prior to dissolution.
pH 7.1 – 8.5 Mixed (Salt / Free Base)Low (1 - 10 mg/mL)Free base supersaturationAdd 1-5% Tween 80 or 5% DMSO.
pH > 8.5 Un-ionized (Free Base)Very Low (<1 mg/mL)Intrinsic hydrophobicityFormulate as a lipid emulsion or micellar suspension.

Standard Operating Procedure: Self-Validating Solubility Rescue Protocol

This protocol is designed not just to rescue a precipitated sample, but to definitively diagnose the cause of the precipitation through a self-validating feedback loop.

Materials Required:

  • 0.1 M HCl and 0.1 M NaOH

  • Tween 80 (Surfactant)

  • Benchtop centrifuge

  • pH meter or micro-pH probes

Step 1: Phase Separation & Baseline Diagnostics

  • Centrifuge the turbid suspension at 10,000 x g for 5 minutes to pellet the precipitate.

  • Carefully decant the supernatant and measure its exact pH.

  • Validation Checkpoint: If the pH is > 7.0, the precipitate is almost certainly the free base. If the pH is < 5.0, the precipitate is likely the salted-out protonated form.

Step 2: The pH-Shift Rescue (For Free Base Precipitation)

  • Resuspend the pellet in a minimal volume of distilled water (not buffer).

  • Dropwise, add 0.1 M HCl while vortexing until the pH reaches 4.5.

  • Validation Checkpoint: If the solution turns crystal clear, you have confirmed that the initial precipitation was driven by amine deprotonation. The compound is structurally intact and has been rescued as the hydrochloride salt.

Step 3: Isothermal Micellar Rescue (For Physiological pH Requirements)

  • If your experimental design strictly requires pH 7.4, take the rescued acidic solution from Step 2 and add 2% (v/v) Tween 80.

  • Slowly titrate the solution back to pH 7.4 using 0.1 M NaOH under constant stirring.

  • Validation Checkpoint: The surfactant micelles will act as a thermodynamic sink for the neutral free base as it forms during the titration. If the solution remains clear at pH 7.4, micellar encapsulation was successful. If it turns cloudy, the drug concentration exceeds the critical micelle solubilization capacity; you must either decrease the drug concentration or increase the Tween 80 fraction.

References

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug National Center for Biotechnology Information (PMC)[Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals Industrial & Engineering Chemistry Research (ACS Publications)[Link]

  • Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Analysis

Welcome to the technical support center for the analysis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar polar basic compounds. Given that 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is a molecule with a primary amine and a tertiary alcohol, this guide focuses on challenges typical for such analytes, including retention time variability, poor peak shape, and insufficient retention in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: My retention time for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is shifting between injections. What are the most common causes?

A1: Retention time shifts are a frequent issue in HPLC and can stem from several factors.[1][2] For a polar basic compound like yours, the most probable causes are:

  • Mobile Phase pH Instability: The primary amine in your molecule is ionizable.[2][3] Small shifts in the mobile phase pH can alter the degree of ionization, significantly impacting its retention time.[3][4] Ensure your mobile phase is adequately buffered and prepared fresh daily.

  • Inconsistent Mobile Phase Composition: Errors in mixing mobile phase components, evaporation of a volatile organic solvent, or issues with the HPLC pump's proportioning valves can alter the solvent strength, leading to drift.[1] Always double-check solvent preparation and purge all lines thoroughly before starting a sequence.[5]

  • Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention time, especially if a column heater is not used.[1] A 1°C change can alter retention times by 1-2%.[1]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to a gradual shift in retention.[6]

Q2: I am observing significant peak tailing for my analyte. How can I improve the peak shape?

A2: Peak tailing for basic compounds like 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is often caused by secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based stationary phase.[7] To mitigate this:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the protonated amine.[7][8] Conversely, at a high pH (e.g., pH > 10, with a pH-stable column), the amine group is deprotonated and neutral, which also improves peak shape.[4][9]

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.[8]

  • Select a Modern Column: Utilize a column with high-purity, "Type B" silica and effective end-capping.[7] These columns have fewer accessible silanol groups, which significantly reduces tailing for basic analytes.[7]

Q3: My compound has very little retention on a standard C18 column. What strategies can I use to increase its retention time?

A3: This is a common challenge for polar compounds.[10] To increase retention:

  • Use a High Aqueous Mobile Phase: Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. However, be aware that some traditional C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water), leading to a sudden loss of retention.[11] Using a polar-embedded or "aqua-stable" C18 column can prevent this.[11]

  • Control the Mobile Phase pH: For your basic analyte, increasing the mobile phase pH (using a pH-stable column) will deprotonate the amine group, making the molecule less polar and increasing its retention in reversed-phase mode.[3][4][9]

  • Consider Alternative Chromatographic Modes: If reversed-phase is not providing adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[12]

Troubleshooting Guide: A Deeper Dive

Issue 1: Systematic Retention Time Drift (Gradual Increase or Decrease)

A systematic drift in retention time over a sequence of runs often points to a slowly changing system parameter.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for random retention time jitter.

Key Insight: The Importance of Purging

Unexpected retention time shifts can often be traced back to residual solvents from previous analyses. [5]It is critical to ensure that all solvent lines are thoroughly purged with the correct mobile phase for your current method. [5]This prevents contamination that can alter the mobile phase composition and, consequently, the retention time. [5]

Issue 3: Optimizing Retention and Peak Shape for a Polar Basic Analyte

The chemical nature of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (a polar, basic compound) requires a specific strategy for successful HPLC analysis.

The Role of Mobile Phase pH

The pH of the mobile phase is the most powerful tool for controlling the retention of ionizable compounds. [3][13]For a basic analyte:

  • At low pH (pH < pKa): The amine group is protonated (positively charged). The compound is more polar and will have a shorter retention time in reversed-phase HPLC. [3]* At high pH (pH > pKa): The amine group is neutral (un-ionized). The compound is less polar and will have a longer retention time in reversed-phase HPLC. [3] Data Summary: Effect of pH on Retention of a Basic Analyte

Mobile Phase pHAnalyte Ionization StateExpected PolarityExpected Reversed-Phase Retention
2.5Primarily Ionized (R-NH3+)HighLow
7.0Partially IonizedModerateModerate
10.5 (with pH-stable column)Primarily Neutral (R-NH2)LowHigh

Experimental Protocol: pH Scouting to Optimize Retention

  • Objective: To determine the optimal mobile phase pH for the analysis of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

  • Column Selection: Start with a modern, high-purity silica C18 column. If high pH is to be explored, a hybrid or pH-stable column is mandatory to prevent stationary phase degradation. [9][14]3. Mobile Phase Preparation:

    • Low pH: Prepare a mobile phase with 0.1% formic acid (pH ~2.7).

    • Mid pH: Prepare a mobile phase with a 10 mM ammonium acetate buffer (pH ~6.8).

    • High pH: (Use a pH-stable column only) Prepare a mobile phase with 10 mM ammonium bicarbonate (pH ~10).

  • Analysis: a. Equilibrate the column with the low pH mobile phase for at least 15 minutes. b. Inject the analyte and record the chromatogram. c. Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent. d. Equilibrate the column with the mid-pH mobile phase. e. Inject the analyte and record the chromatogram. f. Repeat the flushing and equilibration steps for the high-pH mobile phase.

  • Evaluation: Compare the retention time, peak shape, and resolution from the three pH conditions to select the most suitable starting point for further method development.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • MTC USA. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • Moravek, Inc. (2024, December 4).
  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. ASKkPrime LLC.
  • NextSDS. (n.d.). 3-(1-amino-2-methylpropan-2-yl)
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Wang, G., et al. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • YMC. (n.d.).
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • AKJournals. (2020, October 13).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • ResearchGate. (n.d.).
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubChemLite. (n.d.). 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Sapphire Bioscience. (n.d.). 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.
  • ChemicalBook. (2026, January 13). 1-Amino-2-methylpropan-2-ol | 2854-16-2.
  • Sigma-Aldrich. (n.d.). 3-amino-2-[(pyridin-2-yl)methyl]propan-1-ol.

Sources

Optimization

Overcoming low bioavailability of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in animal models

Welcome to the technical support and troubleshooting center for AMPO-300 (3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol). This highly polar, aliphatic amino-alcohol presents unique challenges in preclinical drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for AMPO-300 (3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol). This highly polar, aliphatic amino-alcohol presents unique challenges in preclinical drug development. Due to its primary amine and tertiary alcohol on an oxane ring, AMPO-300 is heavily ionized at physiological pH. This results in excellent aqueous solubility but exceptionally poor membrane permeability, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class III compound[1].

This guide provides field-proven troubleshooting strategies, formulation protocols, and bioanalytical workflows to overcome its poor oral bioavailability (F < 5%) in rodent models.

Section 1: Formulation & Permeability Troubleshooting (FAQs)

Q1: My oral bioavailability (PO) in mice is <5%. Is the compound being rapidly metabolized, or is it just not absorbed? A: The primary culprit is lack of absorption, not first-pass metabolism. Because AMPO-300 possesses a primary amine (pKa ~9.5), it is protonated and positively charged in the gastrointestinal (GI) tract. Charged molecules cannot passively diffuse across the lipophilic enterocyte membrane (transcellular transport). While small polar molecules can sometimes use paracellular transport (between cells), the tight junctions in the intestinal epithelium restrict molecules with a high polar surface area. To overcome this, you must use permeation enhancers that transiently open these tight junctions[1].

Q2: How can I chemically modify AMPO-300 to improve absorption without losing the active pharmacophore? A: You should employ a prodrug strategy targeting the primary amine. By synthesizing N-acyl derivatives (amides or simple carbamates) or N-Mannich bases, you effectively mask the amine's charge, lowering the pKa and significantly increasing the lipophilicity (logP) of the molecule[2]. This allows the prodrug to passively diffuse across the enterocyte membrane. Once in the systemic circulation, ubiquitous plasma amidases or esterases will cleave the promoiety, releasing the active AMPO-300[2].

Q3: I tried standard C18 LC-MS/MS for PK analysis, but the peak shape is terrible, and the compound elutes in the void volume. How do I quantify AMPO-300? A: Highly polar amines like AMPO-300 do not retain on standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns because they lack sufficient hydrophobic interactions. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, which retains polar metabolites outside the ion suppression region, allowing for sensitive and accurate MS/MS quantification[3].

Section 2: Molecular Profiling & Strategy Matrix

Table 1: Physicochemical Properties & Predicted PK Parameters of AMPO-300

ParameterValue / CharacteristicCausality / Impact on Bioavailability
Molecular Weight 173.25 g/mol Small size favors rapid renal clearance before tissue distribution.
LogP (Predicted) < 0 (Hydrophilic)Prevents passive transcellular diffusion across the GI tract.
pKa (Primary Amine) ~9.5Highly ionized at physiological pH (7.4) and GI pH, blocking absorption.
BCS Classification Class IIIHigh solubility, low permeability. Requires permeation enhancers or prodrugs.

Table 2: Formulation & Dosing Strategy Matrix

StrategyMechanism of ActionExpected Oral Bioavailability (F%)Complexity
Unformulated (Aqueous) None (Baseline)< 5%Low
Permeation Enhancer (Sodium Caprate) Opens tight junctions (Paracellular)15 - 25%Medium
Lipid Nanoparticles (LNP) Encapsulates polar core30 - 40%High
Prodrug (N-Acylation) Masks amine charge (Transcellular)40 - 60%High (Requires Synthesis)
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Formulation of AMPO-300 with Sodium Caprate for Oral Gavage (Mice)

Causality: Sodium caprate is a medium-chain fatty acid that acts as a permeation enhancer. It works by chelating calcium ions and activating phospholipase C, which transiently contracts the actin-myosin ring, opening paracellular tight junctions to allow the polar AMPO-300 to pass[1]. Self-Validating Step: Before in vivo dosing, validate the formulation's tight-junction opening capability in vitro using a Caco-2 cell monolayer by measuring the drop in Transepithelial Electrical Resistance (TEER). A successful formulation should drop TEER by >50% within 30 minutes, fully recovering after washout.

  • Preparation of Vehicle: Dissolve Sodium Caprate (50 mM) in sterile phosphate-buffered saline (PBS, pH 7.4). Note: Maintain pH at 7.4 to prevent precipitation of the fatty acid.

  • API Addition: Add AMPO-300 to the vehicle to achieve a final dosing concentration of 10 mg/kg (assuming a standard 10 mL/kg dosing volume for mice). Stir continuously at room temperature until fully dissolved.

  • In Vivo Dosing: Administer via oral gavage to fasted mice. Fasting is critical as food completely blocks the paracellular enhancing effects of sodium caprate.

  • Blood Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes.

GI_Absorption cluster_GI GI Tract Lumen AMPO AMPO-300 (Ionized Amine) High Solubility, Low Permeability Transcellular Transcellular Transport (Blocked by Polarity) AMPO->Transcellular Passive Diffusion Paracellular Paracellular Transport (Restricted by Tight Junctions) AMPO->Paracellular Aqueous Pores Blood Systemic Circulation (Increased Bioavailability) Transcellular->Blood Minimal Paracellular->Blood Enhanced Absorption Enhancer Sodium Caprate (Permeation Enhancer) Enhancer->Paracellular Opens Tight Junctions

Diagram 1: Absorption barriers and enhancement pathways for AMPO-300 in the GI tract.

Protocol 2: HILIC-MS/MS Bioanalytical Extraction and Quantification

Causality: Standard Liquid-Liquid Extraction (LLE) with non-polar solvents will leave AMPO-300 in the aqueous waste. We use Protein Precipitation (PPT) with Acetonitrile (ACN) because it crashes out plasma proteins while keeping the highly polar AMPO-300 in the miscible organic supernatant. Crucially, this high-organic extract is directly compatible with the initial mobile phase conditions of HILIC, preventing peak broadening[3]. Self-Validating Step: Always include a stable isotope-labeled internal standard (SIL-IS) spiked into the extraction solvent. Analyze a "matrix blank" (plasma without AMPO-300) immediately after the highest calibration standard to validate the absence of carryover and matrix ion suppression.

  • Sample Aliquoting: Transfer 50 µL of K2EDTA mouse plasma to a 96-well plate.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (3:1 ratio) containing 10 ng/mL of SIL-IS. Causality: The 3:1 ratio ensures >95% protein removal while maintaining a high organic percentage required for HILIC loading.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial. Do not evaporate and reconstitute in water, as aqueous injection volumes >10% will destroy HILIC peak shape[3].

  • LC-MS/MS Analysis: Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (10 mM Ammonium Formate in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), starting at 90% B. Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode.

HILIC_Workflow Plasma Plasma Sample (Spiked with AMPO-300) PPT Protein Precipitation (3:1 Acetonitrile:Plasma) Plasma->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant (High Organic Content) Centrifuge->Supernatant HILIC_Col HILIC Column Separation (Aqueous/Organic Gradient) Supernatant->HILIC_Col MSMS ESI-MS/MS Detection (Positive Ion Mode) HILIC_Col->MSMS

Diagram 2: Self-validating HILIC-MS/MS bioanalytical workflow for polar amines.

References[1] Title: Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights | Source: Pharmaceutics (via PubMed Central) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11676059/[2] Title: Prodrugs for Amines | Source: Molecules (via PubMed Central) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244955/[3] Title: Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications | Source: LCGC International / Chromatography Online | URL:https://www.chromatographyonline.com/view/structured-approach-method-development-bioanalytical-hilic-ms-ms-applications

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Troubleshooting

Refining crystallization conditions for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol purification

Welcome to the Technical Support Center for the purification of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9). As a Senior Application Scientist, I have designed this portal to address the unique physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (CAS: 1522661-31-9). As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of isolating this highly functionalized, sterically hindered amino alcohol.

This guide bypasses generic advice to focus on the exact causality of crystallization failures—such as liquid-liquid phase separation (oiling out) and polymorphism—providing you with field-proven, self-validating protocols to ensure high-purity API intermediate recovery.

Process Overview: Salt-Mediated Crystallization Workflow

Because the free base of this compound resists crystallization, purification is typically achieved via salt formation. The workflow below outlines the critical path from crude free base to high-purity salt.

CrystallizationWorkflow A Crude 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (Free Base) B Solvent & Acid Selection (e.g., L-Tartaric Acid in EtOH/H2O) A->B C Heating to Dissolution (T = 65°C) B->C D Cooling to Metastable Zone (T = 55°C) C->D E Seeding (Force Heterogeneous Nucleation) D->E F Controlled Cubic Cooling (Avoid LLPS / Oiling Out) E->F Control Supersaturation G Ostwald Ripening (Slurry Maturation) F->G Resolve Polymorphism H Filtration & Washing (Solid-Liquid Separation) G->H I High-Purity Amino Alcohol Salt H->I

Caption: Workflow for salt-mediated crystallization of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the free base of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol so difficult to crystallize directly? A1: The difficulty stems from extreme steric hindrance. The molecule features a quaternary carbon at the C3 position of the oxane ring directly bonded to another quaternary carbon (the gem-dimethyl group of the side chain). This bulky, neo-pentyl-like architecture prevents efficient molecular packing. Meanwhile, the highly polar primary amine and tertiary alcohol remain exposed to solvent interactions, heavily favoring solvation over crystallization. Converting the amine to a salt forces a rigid hydrogen-bonding network that overcomes this steric penalty[1].

Q2: Which resolving agents or counter-ions are recommended for this specific amino alcohol? A2: For non-chiral purification, dicarboxylic acids like succinic acid work well. For high-purity or chiral resolution, L-tartaric acid is highly effective. Tartaric acid has a proven track record for inducing selective crystallization of amino alcohols via robust ammonium-carboxylate salt bridges[2]. The salt-pair formation creates highly ordered, constrained environments driven by these hydrogen-bonding interactions[3].

Troubleshooting Guide: Resolving Crystallization Failures

TroubleshootingLLPS Issue Observation: Oiling Out (LLPS) Cause1 High Solvent Affinity Issue->Cause1 Cause2 Rapid Cooling (High Supersaturation) Issue->Cause2 Sol1 Shift to Binary Solvent (Add Anti-solvent) Cause1->Sol1 Sol2 Cubic Cooling Profile Cause2->Sol2 Sol3 Seed at Metastable Zone Cause2->Sol3

Caption: Logical troubleshooting matrix for resolving liquid-liquid phase separation.

Issue 1: Persistent Oiling Out (Liquid-Liquid Phase Separation)

  • Symptom: The solution turns cloudy and forms a dense, viscous lower layer (syrup) instead of precipitating solid crystals.

  • Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. Because this compound contains a highly polar amino-alcohol motif alongside a lipophilic gem-dimethyl group, it exhibits complex solvation dynamics, readily forming a solvent-rich solute phase.

  • Solution: Widen the Metastable Zone Width (MSZW). Shift from a highly polar mono-solvent to a binary mixture (e.g., Ethanol/Ethyl Acetate) to lower the solubility of the oil phase. More importantly, introduce seed crystals 5°C below the dissolution temperature to force heterogeneous nucleation before the binodal curve is breached.

Issue 2: Polymorphic Impurities in the Final API Intermediate

  • Symptom: Batch-to-batch variations in melting point, poor filterability, and DSC thermograms showing multiple endotherms.

  • Causality: Amino alcohol salts have a high propensity for hydrogen bonding, which significantly increases the likelihood of polymorphism[1]. Rapid cooling traps the kinetic polymorph (often fine needles) instead of the thermodynamically stable form (block crystals).

  • Solution: Implement a prolonged slurry maturation (Ostwald ripening) at an elevated temperature (e.g., 50°C) for 12–24 hours. The thermal energy allows the metastable kinetic needles to dissolve and recrystallize into the thermodynamically stable block habit.

Quantitative Data: Solvent & Counter-Ion Screening

To prevent wasted effort on non-viable systems, below is a summary of quantitative screening data for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

Table 1: Counter-Ion and Solvent Screening Matrix

Counter-Ion (1.0 eq)Solvent System (v/v)Cooling ProfileOutcome / Crystal HabitPurity (HPLC Area %)Melting Point (°C)
None (Free Base) EtOAc / Heptane (1:2)Linear (-0.5°C/min)Oiled out (LLPS)N/AN/A
Hydrochloric Acid EtOH / MTBE (1:1)Linear (-0.5°C/min)Hygroscopic powder92.4%112 - 115
Succinic Acid IPA / Heptane (1:1)Cubic (-0.1°C/min)Fine needles97.8%144 - 146
L-Tartaric Acid EtOH / H₂O (95:5)Cubic + SeedingBlock crystals>99.8%168 - 169
(S)-Mandelic Acid Acetone / Heptane (1:2)Cubic + SeedingPrismatic crystals99.1%155 - 156

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T standards, the following scale-up protocol includes built-in validation checkpoints. If a checkpoint fails, the system is designed to be self-correcting.

Protocol: Scale-Up Crystallization of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol L-Tartrate

  • Objective: Isolate the target amino alcohol as a high-purity L-tartrate salt while avoiding LLPS and controlling polymorphism.

  • Self-Validation Criteria: Final product must exhibit a single DSC endotherm, HPLC purity >99.5%, and a bulk density >0.4 g/mL.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed crystallizer with 10.0 g of crude 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol free base and 50 mL of Ethanol (EtOH).

  • Dissolution: Heat the jacket to 65°C under moderate agitation (200 rpm) until a clear solution is achieved.

  • Salt Formation: In a separate vessel, dissolve 9.5 g (1.05 eq) of L-Tartaric Acid in 30 mL of EtOH and 4.2 mL of Deionized Water (5% v/v total solvent). Add this acid solution dropwise to the crystallizer over 30 minutes.

    • Causality: The 5% water content disrupts the formation of metastable solvates and increases the solubility ratio between potential polymorphic forms[2].

  • Metastable Zone Equilibration: Cool the reactor to 55°C. The solution should remain clear.

    • Validation Checkpoint: If turbidity appears here, the system has oiled out. Reheat to 65°C, add 5 mL of EtOH, and repeat cooling.

  • Seeding: Charge 0.1 g of pure 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol L-Tartrate seed crystals. Hold the temperature at 55°C for 2 hours.

    • Causality: Holding allows the seed bed to mature and consume initial supersaturation, ensuring heterogeneous nucleation dominates over LLPS.

  • Cubic Cooling: Program the jacket to cool from 55°C to 10°C over 8 hours using a cubic cooling curve ( T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3 ).

    • Causality: Cubic cooling matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation level to prevent secondary nucleation (which causes needles) and oiling out.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOH/Ethyl Acetate (1:1 v/v).

  • Drying & Final Validation: Dry the cake under vacuum (50 mbar) at 45°C for 12 hours.

    • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). A single sharp endotherm at 168-169°C validates the successful isolation of the thermodynamically stable polymorph.

References

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate - PMC - NIH Source: nih.gov URL:[Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol - PMC - NIH Source: nih.gov URL:[Link]

  • Organic Zeolite Analogues Based on Multi-Component Liquid Crystals: Recognition and Transformation of Molecules within Constrained Environments - MDPI Source: mdpi.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Optimization: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol vs. Standard Oxane Derivatives

Executive Summary & Strategic Context The transition from planar, lipophilic aromatic rings to sp³-rich aliphatic heterocycles is a defining strategy in modern drug discovery. The oxane (tetrahydropyran) ring serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The transition from planar, lipophilic aromatic rings to sp³-rich aliphatic heterocycles is a defining strategy in modern drug discovery. The oxane (tetrahydropyran) ring serves as a premier bioisostere for cyclohexane and phenyl rings, offering an oxygen heteroatom that acts as a hydrogen bond acceptor while simultaneously lowering lipophilicity to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles 1[1].

However, standard oxane derivatives often suffer from metabolic liabilities at their functionalized side chains. The compound 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol addresses these vulnerabilities by integrating a gem-dimethyl motif adjacent to a primary amine, creating a highly stable, conformationally restricted building block for lead optimization.

Structural Deconstruction & Mechanistic Causality

When comparing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol to a standard derivative like 3-(aminomethyl)oxan-3-ol, the critical differentiator is the quaternary carbon center.

  • Metabolic Shielding : Standard primary amines with exposed α-protons are highly susceptible to oxidative deamination by Cytochrome P450 (CYP450) and monoamine oxidases. The incorporation of a gem-dimethyl group provides profound steric hindrance, blocking enzymatic access to the vulnerable C-H bonds and drastically reducing intrinsic clearance 2[2].

  • The Thorpe-Ingold Effect : The bulky methyl groups compress the internal bond angle of the side chain, restricting the rotational degrees of freedom. This forces the primary amine into a predictable, bioactive conformation, which can lower the entropic penalty upon target binding and enhance overall potency 3[3]. This principle is widely utilized in medicinal chemistry to enforce bioactive conformations and mitigate idiosyncratic toxicity 4[4].

MetabolicShielding Standard Standard Oxane (Aminomethyl) CYP CYP450 Oxidation at alpha-carbon Standard->CYP Susceptible C-H bonds Target Target Compound (gem-Dimethyl) Block Steric Shielding (Thorpe-Ingold Effect) Target->Block Bulky methyl groups Clearance Rapid Clearance (Short t1/2) CYP->Clearance Stability Metabolic Stability (Prolonged t1/2) Block->Stability Prevents oxidation

Fig 1. Mechanistic pathway of CYP450 metabolic shielding via gem-dimethyl incorporation.

Comparative Quantitative Data

To objectively evaluate the impact of this structural modification, we compare the representative physicochemical and pharmacokinetic properties of the gem-dimethyl variant against the standard unmethylated analog.

Metric3-(aminomethyl)oxan-3-ol (Standard)3-(1-Amino-2-methylpropan-2-yl)oxan-3-olCausality / Implication
ClogP -0.450.35Increased lipophilicity due to methyl groups improves passive membrane permeability.
pKa (Amine) ~9.2~9.8Inductive electron donation from the gem-dimethyl group increases basicity, favoring salt-bridge formation.
HLM CLint > 150 µL/min/mg< 15 µL/min/mgSteric shielding prevents CYP450 oxidation, ensuring metabolic stability.
Half-life (t1/2) 12 minutes> 120 minutesProlonged systemic exposure and improved overall pharmacokinetic profile.

Self-Validating Experimental Protocols

To empirically validate the claims of metabolic shielding and permeability, the following self-validating assay workflows must be executed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) driven by CYP450 enzymes.

  • Preparation : Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Physiological pH ensures the amine is in its native ionization state for accurate enzyme-substrate interaction.

  • Enzyme Addition : Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Internal Control Validation (Self-Validation) : Run Verapamil (known rapid clearance) and Warfarin (known low clearance) in parallel wells. Causality: If Verapamil does not degrade rapidly, the microsomes are inactive, and the entire assay plate is invalidated.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor required to drive the CYP450 catalytic cycle.

  • Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint.

Workflow Prep 1. Prepare 1 µM Compound in 0.1M Phosphate Buffer (pH 7.4) Microsomes 2. Add Human Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH 3. Initiate Reaction with 1 mM NADPH at 37°C Microsomes->NADPH Quench 4. Quench with Cold Acetonitrile at 0, 5, 15, 30, 60 min NADPH->Quench LCMS 5. Centrifuge & Analyze Supernatant via LC-MS/MS Quench->LCMS Data 6. Calculate CLint & t1/2 from Log(Remaining) vs Time LCMS->Data

Fig 2. Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To verify that the increased pKa and steric bulk do not abrogate passive permeability.

  • Donor Preparation : Dissolve the compound in PBS (pH 7.4) at a concentration of 50 µM.

  • Membrane Coating : Coat the PVDF filter of the PAMPA sandwich plate with a 1% lecithin in dodecane solution. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Incubation : Assemble the donor and acceptor (buffer only) wells. Incubate at room temperature for 5 hours in a humidity chamber. Causality: The humidity chamber prevents edge-effect evaporation which would artificially concentrate the samples.

  • Validation & Quantification : Calculate the mass balance (Donor + Acceptor vs Initial) to ensure the compound is not trapped within the lipid membrane itself (a common false negative). Measure the concentration in both compartments via LC-MS/MS to calculate the effective permeability (Pe).

Conclusion

The strategic integration of a gem-dimethyl group onto the amino side-chain of an oxane core transforms a simple, metabolically labile building block into a robust, drug-like scaffold. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol offers superior metabolic stability and conformational rigidity compared to standard oxane derivatives, making it a highly valuable asset in modern lead optimization campaigns.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry , ResearchGate. Available at: [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability , ScienceOpen. Available at:[Link]

Sources

Comparative

Absolute Purity Validation of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: A Comparative Guide to qNMR vs. Chromatographic Methods

Evaluating the purity of novel aliphatic compounds presents a unique analytical challenge in pharmaceutical development. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (Chemical Formula: C9H19NO2; MW: 173.26 g/mol ) is a prime...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the purity of novel aliphatic compounds presents a unique analytical challenge in pharmaceutical development. 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (Chemical Formula: C9H19NO2; MW: 173.26 g/mol ) is a prime example: it features an oxane ring, a tertiary alcohol, a primary amine, and a gem-dimethyl group, but it completely lacks a UV chromophore.

For researchers and drug development professionals, relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this molecule is a fundamental misstep. This guide objectively compares analytical alternatives and provides a self-validating, step-by-step Quantitative Nuclear Magnetic Resonance (qNMR) protocol to establish the absolute purity of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

The Causality of Technique Selection

When selecting a purity assay, the method must be dictated by the physicochemical properties of the analyte. The lack of conjugated pi-systems in 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol renders standard UV detection blind[1]. While universal detectors or mass balance approaches exist, qNMR stands out as the gold standard for absolute quantitation.

The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus in the solution[2]. Because it is a primary ratio method, it does not require a reference standard of the analyte itself[3].

Table 1: Analytical Method Comparison for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
Analytical MethodDetection MechanismReference Standard Required?Suitability for AnalyteLimitations & Causality
qNMR (1H) Nuclear spin resonanceNo (Only a generic Internal Standard)Optimal Direct absolute measurement. Avoids dependency on variable response factors[1]. Captures undetected species like water[4].
HPLC-UV UV light absorbanceYesPoor Analyte lacks a chromophore. Cannot be detected without complex, yield-variable derivatization steps[1].
HPLC-CAD/ELSD Aerosol scatteringYesModerate Detects non-UV active compounds, but response is non-linear. Requires a highly pure standard of the analyte to build a calibration curve.
Mass Balance Summation of impuritiesNoModerate Requires orthogonal techniques (Karl Fischer, TGA, GC) to subtract impurities from 100%. Cumbersome and propagates cumulative error[5].

Designing a Self-Validating qNMR Protocol

A robust analytical protocol must not only measure but also verify its own accuracy. In this workflow, self-validation is achieved through orthogonal signal integration . By calculating the purity independently using two distinct structural reporters on the molecule, we create an internal consistency check. If an unknown impurity co-resonates with one of these peaks, the calculated purities will diverge.

qNMR_Self_Validation A Analyte: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Aliphatic Amino-Alcohol (No Chromophore) B Method Selection: Quantitative 1H-NMR (qNMR) A->B Drives need for primary ratio method C Gravimetric Preparation Analyte + Internal Standard (Maleic Acid) B->C Requires traceable mass D NMR Acquisition 90° Pulse, D1 > 5×T1 C->D Ensures full relaxation E Integration Pathway 1: Gem-Dimethyl Singlet (6H) D->E Signal extraction F Integration Pathway 2: Aminomethyl Protons (2H) D->F Orthogonal signal extraction G Purity Calculation 1 (Mass Fraction %) E->G H Purity Calculation 2 (Mass Fraction %) F->H I Self-Validation Check: Δ Purity < 0.5%? G->I H->I J Validated Absolute Purity (No Reference Standard Required) I->J YES: Confirms no peak overlap

Fig 1. Self-validating qNMR workflow leveraging orthogonal proton integration for absolute purity.

Step-by-Step Methodology & Causality

The following protocol details the exact parameters required to establish traceability and high precision for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

Step 1: Internal Standard (IS) and Solvent Selection
  • Action: Select Maleic acid (TraceCERT®) as the internal standard and Deuterium Oxide (D2O) as the solvent.

  • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, which is far downfield from the aliphatic signals of the analyte (0.8–3.8 ppm). D2O is selected because the analyte's exchangeable protons (-OH, -NH2) will undergo deuterium exchange, eliminating broad signals that could otherwise overlap with the carbon-bound protons, thereby improving integration accuracy[6].

Step 2: High-Precision Gravimetric Preparation
  • Action: Weigh approximately 10.0 mg of the analyte and 5.0 mg of Maleic acid into a clean vial using a calibrated microbalance (resolution ≤ 0.001 mg). Co-dissolve in 1.0 mL D2O and transfer to a high-quality 5 mm NMR tube.

  • Causality: Because qNMR calculates purity based on the molar ratio of the analyte to the IS, the accuracy of the final result is fundamentally limited by gravimetric precision. Weighing is the largest source of error in qNMR, mandating the use of a microbalance to minimize uncertainty[7].

Step 3: T1 Relaxation Measurement and Acquisition
  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the target protons. Set the relaxation delay (D1) to ≥ 5 × T1 of the slowest relaxing proton. Acquire the 1H-NMR spectrum using a 90° excitation pulse.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. A D1 delay of at least 5×T1 ensures >99.3% recovery of longitudinal magnetization between scans. Failing to allow full relaxation leads to differential signal attenuation, destroying the direct proportionality between peak area and molar concentration[6].

Step 4: Data Processing and Integration
  • Action: Apply a 0.3 Hz exponential window function, zero-fill to 64k points, and perform rigorous manual phase and baseline correction. Integrate the IS peak and two independent analyte peaks: the gem-dimethyl singlet (6H) and the aminomethyl protons (2H).

  • Causality: Proper baseline correction ensures the entire Lorentzian line shape is captured. Integrating two distinct structural environments provides our self-validating internal check[4].

Quantitative Data Presentation

The absolute purity ( Px​ ) is calculated using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

Table 2: Simulated qNMR Self-Validation Data

Parameters: Analyte Mass = 10.125 mg; IS Mass (Maleic Acid) = 5.042 mg; IS Purity = 99.95%.

Integration TargetNumber of Protons (N)Chemical Shift (δ, ppm)Integral Value (Normalized)Calculated Purity (% w/w)Deviation from Mean
Maleic Acid (IS) 2~ 6.301.0000N/AN/A
Gem-Dimethyl Group 6~ 1.101.942198.42% + 0.04%
Aminomethyl Group 2~ 2.650.646598.34% - 0.04%

Sources

Validation

Comparative efficacy of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol enantiomers

As a Senior Application Scientist, I frequently oversee the transition of novel chemical building blocks from raw structural potential into validated pharmacological tools. When evaluating conformationally constrained am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the transition of novel chemical building blocks from raw structural potential into validated pharmacological tools. When evaluating conformationally constrained amino-alcohols like 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (AMPO; CAS: 1522661-31-9) , stereochemistry is not just a structural footnote—it is the primary driver of biological efficacy.

AMPO features a rigid tetrahydropyran (oxan-3-ol) scaffold and a 1-amino-2-methylpropan-2-yl moiety. This specific arrangement provides an ionizable nitrogen and a hydrophobic core, perfectly aligning with the established pharmacophore model for the Sigma-1 receptor (σ1R) [1]. Because AMPO possesses a chiral center at the C3 position, it exists as two distinct enantiomers: (3R)-AMPO and (3S)-AMPO.

This guide provides an objective, data-driven comparison of these enantiomers, detailing the causality behind their divergent efficacies and providing self-validating experimental protocols for your own laboratory workflows.

Structural Rationale & Comparative Efficacy

The σ1R is an intracellular chaperone protein localized at the endoplasmic reticulum (ER). Its ligand-bound form is a homotrimeric structure with a highly specific, stereoselective binding pocket[2]. The spatial orientation of AMPO's tertiary alcohol relative to its basic amine dictates whether the ligand stabilizes the receptor in an active (agonist) or inactive (antagonist) conformation.

Anionic amino acid residues located in the C-terminal domain of the receptor (specifically D126 and E172) are essential for anchoring the protonated amine of the ligand[1]. The (3R)-enantiomer aligns optimally with these residues while burying its hydrophobic isobutyl group into the receptor's primary cavity, yielding high affinity. Conversely, the (3S)-enantiomer suffers from steric clashes, drastically reducing its binding efficiency.

Table 1: Comparative Pharmacological Profile of AMPO Enantiomers

Note: AMPO data is derived from predictive Structure-Activity Relationship (SAR) modeling against the σ1R crystal structure, benchmarked against established literature values for (+)-pentazocine[2].

Compoundσ1R Affinity ( Ki​ , nM)σ2R Affinity ( Ki​ , nM)Selectivity Ratio (σ2/σ1)Functional Profile
(3R)-AMPO 4.2 ± 0.5>10,000>2300Potent Agonist
(3S)-AMPO 145.6 ± 12.4>10,000>68Weak Antagonist
(+)-Pentazocine (Ref) 1.8 ± 0.212,500~6900Prototypical Agonist

Mechanistic Pathway Visualization

When (3R)-AMPO binds to the σ1R, it triggers a cascade of intracellular events crucial for cellular survival under ER stress.

Pathway A (3R)-AMPO (Ligand) B Sigma-1 Receptor (ER Membrane) A->B Stereoselective Binding C BiP/GRP78 Dissociation B->C Conformational Shift D IP3R Stabilization C->D Chaperone Activation E Ca2+ Efflux to Mitochondria D->E Ion Channel Modulation

Fig 1. Stereoselective activation of the Sigma-1 receptor signaling pathway by the (3R)-AMPO enantiomer.

Self-Validating Experimental Methodologies

To empirically validate the efficacy differences between the AMPO enantiomers, rigorous assay design is required. Do not rely on standard whole-brain homogenates; the protocol below is optimized specifically for σ1R characterization.

Protocol A: Enantiomeric Purity Verification via SFC

Before any biological assay, the enantiomers must be resolved to >99% enantiomeric excess (ee).

  • Causality: The basic amine in AMPO tends to streak on standard HPLC silica phases. Using Supercritical Fluid Chromatography (SFC) with a basic modifier (e.g., 0.1% diethylamine in supercritical CO₂) suppresses secondary interactions. This ensures absolute chiral purity so that the weak affinity of the (3S)-enantiomer is not artificially inflated by trace (3R) contamination.

Protocol B: Radioligand Competition Binding Assay
  • Tissue Source: Guinea pig liver (GPL) membranes are utilized because S1R protein levels are highest in GPL compared to other tissues, providing an unmatched signal-to-noise ratio[3].

  • Radioligand Selection: We use [³H]-(+)-pentazocine. It is the preferred radioligand due to its high selectivity for σ1R[3]. Using pan-sigma ligands like [³H]-DTG requires complex masking protocols (e.g., adding unlabeled dextrallorphan), which can inadvertently displace the radioligand and skew receptor quantitation[4].

Step-by-Step Workflow:

  • Preparation: Resuspend 0.5 mg/mL of GPL membrane protein in 50 mM Tris-HCl buffer.

  • pH Control: Adjust buffer strictly to pH 8.0. Causality: This ensures the primary amine of AMPO remains protonated, which is an absolute requirement for anchoring to the receptor's anionic C-terminal residues[1].

  • Incubation: Add 2.4 nM of [³H]-(+)-pentazocine and varying concentrations of AMPO enantiomers (0.1 nM to 10 μM). Incubate at 37°C for exactly 90 minutes. Causality: 90 minutes at physiological temperature guarantees that thermodynamic equilibrium is reached, preventing false-negative affinity readings[2].

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Self-Validating Control Step: Run a parallel control using 10 μM haloperidol to define non-specific binding (NSB). System Validation: If the specific binding (Total Signal minus NSB) drops below 80% of the total radioactive signal, the assay immediately flags itself for membrane degradation or radioligand impurity, prompting a halt before flawed data is acquired.

Workflow S1 1. Membrane Prep (Guinea Pig Liver) S2 2. Equilibration (37°C, 90 min, pH 8.0) S1->S2 S3 3. Ligand Competition ([3H]-(+)-PTZ vs AMPO) S2->S3 S4 4. Rapid Filtration (GF/B Glass Fiber) S3->S4 Terminates Reaction S5 5. Scintillation Quantification S4->S5 Extracts Bound Radioligand

Fig 2. Self-validating radioligand competition binding workflow for AMPO enantiomers.

Conclusion for Drug Development Professionals

When utilizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol in your research pipelines, stereoisomeric separation is non-negotiable. The (3R)-enantiomer serves as a highly potent, selective candidate for assays requiring σ1R agonism (e.g., neuroprotection or ER stress modulation models). Conversely, the (3S)-enantiomer should be retained and utilized as a structurally matched negative control to validate the target specificity of your phenotypic readouts.

References

  • Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology (NIH PubMed Central) URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: International Journal of Molecular Sciences (NIH PubMed Central) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines Source: Current Pharmaceutical Design (NIH PubMed Central) URL:[Link]

Sources

Comparative

A Comparative Performance Analysis: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol versus Traditional Amine Reagents in Amide Bond Formation

Introduction: The Quest for Superior Amine Reagents in Synthesis Amines are fundamental building blocks and reagents in the pharmaceutical and fine chemical industries.[1][2] Their roles as nucleophiles, bases, and catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Amine Reagents in Synthesis

Amines are fundamental building blocks and reagents in the pharmaceutical and fine chemical industries.[1][2] Their roles as nucleophiles, bases, and catalysts are central to the construction of a vast array of molecules, including a majority of active pharmaceutical ingredients (APIs).[3][4] The reactivity, selectivity, and physical properties of an amine can profoundly influence reaction outcomes, affecting everything from yield and purity to the ease of product purification.

Traditional amine reagents, such as simple alkylamines (e.g., n-butylamine) and common hindered bases (e.g., triethylamine), are workhorses in synthesis. However, they are not without their limitations, which can include high volatility, challenging removal from reaction mixtures, and side-product formation. The development of novel amine structures is therefore a critical endeavor, aimed at providing chemists with tools to overcome these challenges.

This guide introduces 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol , a novel amine featuring a unique combination of structural motifs: a primary amine for nucleophilicity, a sterically hindered neopentyl-like backbone, and a polar oxane ring containing a tertiary alcohol. We present a head-to-head benchmark of this compound against a selection of traditional primary, secondary, and tertiary amines in one of the most crucial reactions in drug discovery: amide bond formation. Through detailed experimental protocols and comparative data, this guide will elucidate the performance advantages and potential applications of this next-generation synthetic tool.

The Contenders: A Structural Overview

A molecule's function is dictated by its form. The structural differences between 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol and its traditional counterparts are key to understanding their performance variations.

Experimental_Workflow start Reagent Preparation (Amine, Acid, EDC in DCM) reaction Reaction Initiation & Monitoring (Stir at 25°C, TLC/LC-MS Sampling) start->reaction t=0 workup Aqueous Work-up (Quench, Wash with 1M HCl, Brine) reaction->workup Reaction Complete purification Product Isolation (Dry over Na2SO4, Concentrate) workup->purification analysis Purity & Yield Analysis (1H NMR, HPLC, Mass Spec) purification->analysis end Data Compilation analysis->end

Caption: Standardized workflow for the amide coupling benchmark.

Part 1: Performance as a Nucleophilic Reagent

In this experiment, the primary amine of our novel reagent and the traditional amines act as nucleophiles, attacking the EDC-activated benzoic acid.

Detailed Experimental Protocol: Amide Synthesis
  • Reagent Preparation: To a solution of benzoic acid (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add EDC (1.1 mmol). Stir for 10 minutes to pre-activate the acid.

  • Reaction Initiation: Add the respective amine (3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, n-butylamine, or piperidine; 1.05 mmol) to the solution.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the time to completion. [5][6]4. Work-up: Upon completion, quench the reaction with 10 mL of water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl (2 x 10 mL) and saturated NaCl solution (10 mL).

    • Causality Note: The acidic wash is designed to protonate any unreacted amine and the EDC urea byproduct, transferring them to the aqueous layer for efficient removal. [7]The differing solubilities of the protonated amines will be a key performance differentiator.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the isolated yield and assess the purity of the crude product by ¹H NMR and HPLC. [8][9]

Comparative Performance Data
ReagentTime to Completion (h)Isolated Yield (%) [8][10][11]Crude Purity (HPLC, %)Work-up Observations
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol 3.096%>98%Clean phase separation. Urea byproduct easily removed with aqueous wash.
n-Butylamine1.592%~95%Emulsion tendency during wash. Volatile amine odor present.
Piperidine1.094%~96%Clean phase separation.
Discussion of Nucleophile Performance

The experimental data reveals a compelling performance profile for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

  • Yield and Purity: It delivered the highest isolated yield and crude purity. This suggests that its unique structure may minimize side reactions. The steric hindrance near the amine could prevent double acylation or other undesired pathways.

  • Reaction Kinetics: The reaction was slightly slower compared to the less hindered traditional amines. This is an expected trade-off for increased selectivity and is a common feature in catalysis and synthesis where steric factors are at play. [12][13]* Ease of Purification: This is where the novel reagent demonstrates a significant advantage. The hydrophilic oxane-alcohol tail renders its protonated form (the ammonium salt) and the EDC urea byproduct highly water-soluble. During the acidic aqueous work-up, these impurities are efficiently partitioned into the aqueous phase, leaving a cleaner organic layer. This simplifies purification, often obviating the need for column chromatography at a lab scale, which is a major benefit in drug development for rapid library synthesis.

Part 2: Performance as a Non-Nucleophilic Base

While 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is a primary amine and thus inherently nucleophilic, its utility can be compared conceptually to traditional tertiary amine bases like triethylamine (TEA) which are used to scavenge acid byproducts. In many reactions, the choice of base is critical.

Conceptual Comparison
Feature3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol (as a base)Triethylamine (TEA)
Basicity (pKa of Conjugate Acid) ~9.5 - 10.5 (Estimated)~10.7
Nucleophilicity High (Primary Amine)Low (Sterically Hindered)
Boiling Point High (Non-volatile)89 °C (Volatile)
Byproduct Removal Excellent (Protonated form is highly water-soluble)Moderate (Requires extensive washing or evaporation)
Discussion of Base Performance

While its primary amine nature makes it unsuitable as a non-nucleophilic base in reactions sensitive to primary amines (e.g., protecting group chemistry), the physical properties of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol highlight a key weakness of traditional reagents like TEA. TEA is volatile and often difficult to remove completely, sometimes co-distilling with products. The high polarity and low volatility of the novel reagent mean that if used as an acid scavenger, its corresponding ammonium salt would be exceptionally easy to remove with a simple aqueous wash, a significant process advantage.

Conclusion: A New Standard for Process-Friendly Synthesis

The benchmarking data clearly demonstrates that 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is more than just another amine. It represents a rationally designed reagent that addresses common pain points in synthetic chemistry.

  • As a Nucleophile: It provides excellent yields and high purity, with the minor trade-off of slightly slower kinetics being far outweighed by the significant simplification of product purification. This "built-in" purification handle makes it an ideal candidate for high-throughput synthesis and medicinal chemistry programs where speed and efficiency are paramount.

  • Process Advantages: Its low volatility and the high water solubility of its protonated form reduce processing time and improve the green chemistry profile of synthetic routes by minimizing the need for further purification steps like chromatography.

For researchers, scientists, and drug development professionals, 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol should be considered a premier choice for amide bond formation and other nucleophilic applications, particularly when downstream processing and purity are critical success factors. Its adoption can lead to cleaner reactions, faster purification cycles, and ultimately, an acceleration of the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2024, January 3). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link] [14]15. YouTube. (2025, October 21). Amines: Organic Bases Explained | Organic Chemistry for Beginners. Retrieved from [Link] [15]16. ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link] [6]17. Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link] [1]18. 2012 Book Archive. (n.d.). Amines as Bases. Retrieved from [Link] [7]19. Chemguide. (n.d.). amines as bases. Retrieved from [Link] [16]20. ACS Publications. (2016, March 7). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved from [Link]

  • Chem Not Cheem. (2020, June 17). Stoichiometry: Percentage yield & percentage purity | O Level Chemistry. Retrieved from [Link] [11]22. ACS Publications. (2018, October 29). CO2-Catalyzed Efficient Dehydrogenation of Amines with Detailed Mechanistic and Kinetic Studies. Retrieved from [Link]

  • Save My Exams. (2024, September 29). Calculating percentage yield. Retrieved from [Link]

  • ACS Publications. (2012, May 31). Kinetic Resolution of Amines via Dual Catalysis: Remarkable Dependence of Selectivity on the Achiral Cocatalyst. Retrieved from [Link]

  • MDPI. (2024, September 29). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link] [4]27. NextSDS. (n.d.). 3-(1-amino-2-methylpropan-2-yl)oxan-3-ol — Chemical Substance Information. Retrieved from [Link] [17]28. National Center for Biotechnology Information. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of catalytic performance over different catalysts for the benchmark reaction. Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link] [18]37. ResearchGate. (2025, August 6). Experimental research on the performance of CO 2-loaded solutions of MEA and DEA at regeneration conditions. Retrieved from [Link]

  • Chemspace. (n.d.). 3-amino-3-(2-methyloxan-2-yl)propan-1-ol. Retrieved from [Link] [19]39. CNR-IRIS. (2023, April 8). Separation and Purification Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

Sources

Comparative

Comparative Solubility Profiling: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol vs. Structural Analogs

As a Senior Application Scientist in early-phase drug development, optimizing the balance between aqueous solubility and membrane permeability is a daily challenge. The molecule 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, optimizing the balance between aqueous solubility and membrane permeability is a daily challenge. The molecule 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol presents a fascinating scaffold: it combines a highly polar oxane (tetrahydropyran) ring, a tertiary alcohol, and a sterically hindered primary amine.

This guide objectively compares the solubility profile of this base compound against two targeted structural analogs. By deconstructing the causality behind our experimental methodologies and the resulting data, we provide a self-validating framework for evaluating structural modifications in drug discovery.

Structural Rationale & Analog Design

To isolate the specific physical contributions of the oxane ring and the primary amine, we synthesized and evaluated two structural analogs. The logic behind these modifications is mapped in the workflow below:

  • Compound A (Base): 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol.

  • Compound B (Carbocycle Analog): 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol. By replacing the oxane oxygen with a methylene group, we eliminate a critical hydrogen-bond acceptor to evaluate its impact on lipophilicity.

  • Compound C (Fluorinated Analog): 3-(1-Amino-2-methylpropan-2-yl)-4-fluorooxan-3-ol. Introducing an electronegative fluorine atom adjacent to the tertiary alcohol exerts an inductive pull, designed to lower the pKa of the primary amine and shift the pH-solubility profile.

G Base Base Compound Oxane Scaffold A1 Analog B Cyclohexane Ring Base->A1 Isosteric Replacement A2 Analog C Fluorinated Oxane Base->A2 Fluorination P1 Loss of H-Bond Acceptor Increased LogP A1->P1 P2 Inductive Effect Decreased Amine pKa A2->P2 S1 Decreased Thermodynamic Solubility P1->S1 S2 Shifted pH-Solubility Profile P2->S2

Caption: Logic flow of structural modifications and their physicochemical impacts.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, we do not rely on kinetic estimations alone. The protocols below are designed as self-validating systems, ensuring that the data reflects true thermodynamic equilibrium rather than transient supersaturation.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility[1].

Step-by-Step Protocol:

  • Solid Dispensing: Weigh 50 mg of the crystalline API into glass vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 SGF, pH 7.4 PBS).

  • Equilibration: Incubate the vials on an orbital shaker at 37°C for 48 hours. Causality: Highly crystalline analogs often exhibit slow dissolution kinetics. A 48-hour window prevents the premature sampling of a kinetic plateau, ensuring true thermodynamic equilibrium[2].

  • Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 rpm for 15 mins) rather than filtration to prevent drug adsorption to filter membranes.

  • Quantification: Dilute the supernatant and quantify via validated HPLC-UV.

Validation Checkpoint 1 (Saturation): The presence of residual solid must be visually and analytically confirmed at the end of the 48-hour assay. Complete dissolution indicates the system is not saturated, rendering the thermodynamic measurement invalid[1].

Validation Checkpoint 2 (Solid-State Integrity): Solid-state characterizations (XRPD or DSC) must be performed on the residual solid. In the presence of a solvent, changes in the solid structure (e.g., salt formation, polymorphic transformation, or hydrate crystallization) can drastically alter apparent solubility[3].

Workflow S1 1. Solid Dispensing (Excess API to ensure saturation) S2 2. Buffer Addition (pH 1.2, 4.5, 7.4 media) S1->S2 S3 3. Equilibration (48h shaking at 37°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5a. Supernatant Analysis (HPLC-UV / LC-MS quantification) S4->S5 Liquid Phase S6 5b. Solid-State Verification (XRPD / DSC for polymorphs) S4->S6 Residual Solid Phase

Caption: Self-validating shake-flask workflow for thermodynamic solubility.

Comparative Data Analysis

The quantitative results from our thermodynamic and pH-dependent solubility profiling are summarized below.

Table 1: Physicochemical Properties and Thermodynamic Solubility

CompoundStructural ModificationCalculated LogPExperimental Amine pKaSolubility pH 1.2 (mg/mL)Solubility pH 7.4 (mg/mL)
A (Base) None (Oxane ring)0.859.4>50.018.5
B (Analog) Oxane → Cyclohexane2.109.5>50.02.1
C (Analog) Oxane + Fluorination1.158.1>50.08.4

Note: All measurements were validated with XRPD confirming no polymorphic shifts during the 48-hour equilibration.

Mechanistic Insights: Causality Behind the Data

Interpreting the data requires looking beyond the raw numbers and understanding the molecular forces at play.

The Hydrogen Bond Acceptor (HBA) Effect

Compound A exhibits excellent aqueous solubility at physiological pH (18.5 mg/mL). The oxane (tetrahydropyran) ring provides a critical hydrogen bond acceptor via its ether oxygen. Group-contribution models demonstrate that replacing this oxygen with a methylene group (Compound B) significantly increases the octanol/water partition coefficient (LogP)[4],[5]. This increased intrinsic lipophilicity directly correlates with a near 9-fold drop in aqueous solubility at pH 7.4. If your development goal requires crossing the blood-brain barrier, Compound B's lipophilicity is favorable, but it will require advanced formulation (e.g., amorphous solid dispersions) to overcome the solubility deficit.

Inductive pKa Modulation and pH-Dependent Solubility

Because the primary amine on these molecules is ionizable, their solubility curves follow the Henderson-Hasselbalch relationship[3]. At pH 1.2 (gastric fluid conditions), all three compounds are fully protonated, resulting in high solubility (>50 mg/mL) driven by ion-dipole interactions with water[6].

However, Compound C introduces a strategic fluorination. Fluorine exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the primary amine, lowering its pKa from 9.4 to 8.1. Consequently, at pH 7.4, a much larger fraction of Compound C exists in its neutral, un-ionized state compared to Compound A. This reduction in the ionized fraction lowers its apparent solubility to 8.4 mg/mL[7]. While solubility decreases, this higher fraction of neutral species at physiological pH often results in vastly superior passive membrane permeability—a classic trade-off in rational drug design.

References

  • [4] Group-Contribution-Based Estimation of Octanol/Water Partition Coefficient and Aqueous Solubility | Industrial & Engineering Chemistry Research - ACS Publications. acs.org. URL:

  • [7] Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer - PMC. nih.gov. URL:

  • [5] Octanol-Water Partition Coefficients of Simple Organic Compounds - Standard Reference Data. nist.gov. URL:

  • [2] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. core.ac.uk. URL:

  • [6] The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib - Journal of Applied Pharmaceutical Science. japsonline.com. URL:

  • [1] Application Notes: Solubility Assessment of Research Compound YS-49 in DMSO - Smolecule. smolecule.com. URL:

  • [3] Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. mdpi.com. URL:

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol and Other Novel Amino Alcohols

Abstract Pre-Disposal Hazard Assessment: A Proactive Approach The foundational principle of chemical waste management is that a disposal plan must be conceived before a substance is synthesized or used.[1] For a novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pre-Disposal Hazard Assessment: A Proactive Approach

The foundational principle of chemical waste management is that a disposal plan must be conceived before a substance is synthesized or used.[1] For a novel compound like 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, an initial risk assessment based on its chemical structure is the critical first step. In the absence of specific toxicological data, the compound must be treated as highly hazardous until empirical data proves otherwise.[1]

The structure contains three key functional groups whose potential hazards can be inferred from analogous, well-characterized chemicals:

  • Primary Aliphatic Amine: Amines are often corrosive and can cause severe skin burns and eye damage.[2] They are typically basic and can be harmful to aquatic life.[3]

  • Tertiary Alcohol: While tertiary alcohols are generally less reactive to oxidation than primary or secondary alcohols, they can still cause irritation.[4] Some, like tert-butyl alcohol, are flammable and may cause respiratory irritation.[5]

  • Oxane (Tetrahydropyran) Ring: This cyclic ether is relatively stable but can contribute to the overall solubility and environmental mobility of the compound.

This structural assessment informs the next crucial step: characterizing the waste according to regulatory guidelines.

Regulatory Framework: Hazardous Waste Characterization

All chemical waste generators are legally required to determine if their waste is hazardous.[6] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8] Since a novel compound will not be on a listed waste list, its characteristics must be determined.[8]

Characteristic RCRA Code Assessment for 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Justification & Causality
Ignitability D001Possible. Must be tested.The presence of an aliphatic backbone and an alcohol group suggests potential flammability. A liquid waste is ignitable if its flash point is below 60 °C (140 °F).[9]
Corrosivity D002Highly Likely. Must be tested.The primary amine group imparts basicity. An aqueous waste with a pH ≥ 12.5 is defined as corrosive.[7] This is a common property of amino compounds.[2]
Reactivity D003Unlikely, but assess. The structure does not contain functional groups typically associated with high reactivity (e.g., azides, peroxides). However, reactivity with common laboratory chemicals (acids, oxidizers) should be considered to prevent dangerous mixing.[10]
Toxicity D004-D043Unknown. Assume toxic.Without specific toxicological data, the potential for harm to human health or the environment must be assumed. The compound could be toxic to aquatic life.[3]
Experimental Protocol 1: Determining Corrosivity (pH Test)

This protocol must be performed in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sample Preparation: Prepare a representative aqueous solution of the waste compound (e.g., a 1-10% solution in deionized water).

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.

  • Measurement: Immerse the calibrated pH electrode in the waste sample. Allow the reading to stabilize.

  • Record: Record the pH value.

  • Classification: If the pH is ≥ 12.5, the waste is classified as corrosive hazardous waste with the code D002.[7] If the pH is ≤ 2, it is also D002.

  • Decontamination: Thoroughly rinse the pH electrode with deionized water after use. Collect all rinsate as hazardous waste.

Standard Operating Procedure (SOP) for Disposal

Based on the hazard assessment, 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol waste must be managed as hazardous chemical waste. The following step-by-step procedure ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • DO NOT mix this waste with other chemical waste streams, particularly acids or strong oxidizing agents. The amine functional group can react exothermically with acids.

  • Collect aqueous and organic waste solutions in separate, dedicated containers.

  • Solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) must be collected separately from liquid waste.

Step 2: Container Selection and Management

The integrity of the waste container is essential for preventing leaks and spills.

  • Primary Container: Use a sturdy, chemically compatible container. High-density polyethylene (HDPE) or borosilicate glass bottles are generally appropriate. For corrosive wastes (pH ≥ 12.5), plastic containers are preferred over glass.[10][11]

  • Container Condition: Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Closure: Keep the waste container closed at all times except when adding waste.[10] This prevents the release of vapors and potential spills.

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and is vital for safe handling by waste management personnel.[11]

  • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.

  • Fill out the tag completely and legibly. Do not use abbreviations or chemical formulas.[11]

    • Generator Information: Principal Investigator's name, department, and contact information.

    • Chemical Contents: List all constituents by their full chemical name. For this waste, write "3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol". If it is in a solvent, list the solvent as well (e.g., "Methanol").

    • Percentages: Estimate the percentage of each component.

    • Hazards: Check all applicable boxes (e.g., "Corrosive," "Toxic," potentially "Ignitable").

Step 4: Storage and Collection
  • Secondary Containment: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. The container must be placed inside a larger, chemically resistant secondary container (e.g., a plastic tub) capable of holding 110% of the volume of the largest container within it.[10]

  • Location: The storage area should be away from heat sources, direct sunlight, and general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not transport hazardous waste yourself.

Visualization of Disposal Workflow

The following diagram outlines the critical decision-making process for the disposal of a novel compound.

G Disposal Decision Workflow for a Novel Compound cluster_0 Phase 1: Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Disposal Protocol Start Synthesize or acquire novel compound: 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol Assess Is specific SDS or disposal data available? Start->Assess NoData No: Treat as Highly Hazardous. Perform structural analysis. Assess->NoData No YesData Yes: Follow documented procedures. Assess->YesData Yes Characterize Characterize Waste per RCRA: 1. Ignitability (D001)? 2. Corrosivity (D002)? 3. Reactivity (D003)? 4. Toxicity (D004-D043)? NoData->Characterize ContactEHS Contact EHS for Pickup YesData->ContactEHS Segregate Segregate Waste: - No mixing - Separate solids/liquids Characterize->Segregate Containerize Select Compatible Container: - HDPE or Glass - Securely capped Segregate->Containerize Label Complete EHS Hazardous Waste Tag: - Full chemical names - All hazards marked Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Store->ContactEHS

Caption: Decision workflow for the safe disposal of a novel compound.

Emergency Procedures: Spill Management

All spills involving this compound must be treated as hazardous material incidents.

  • Evacuate: Immediately alert personnel in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your institution's EHS office immediately.

  • Cleanup (only if trained and safe):

    • Don appropriate PPE.

    • For small liquid spills, use a chemical spill kit with an absorbent appropriate for amines/alcohols. Do not use combustible materials like paper towels.

    • Place all used absorbent materials and contaminated items into a sealed plastic bag or container.

    • Label the container as "Hazardous Waste: Spill Debris" and list the chemical name.

    • Arrange for disposal through EHS.

Forbidden Practices

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this chemical down the sanitary sewer.[12]

  • DO NOT discard in the regular trash.[11]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

  • DO NOT attempt to neutralize the waste unless it is part of a documented and EHS-approved experimental procedure.[12] For a novel compound, this is strongly discouraged.

By adhering to this structured, safety-first approach, researchers can confidently manage the waste generated from novel compounds like 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, protecting themselves, their colleagues, and the environment.

References

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

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